molecular formula C31H32N4O4 B15563271 Miyakamide B1

Miyakamide B1

カタログ番号: B15563271
分子量: 524.6 g/mol
InChIキー: FDKBLSNCAOHWNC-ANVHOORDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miyakamide B1 is a dipeptide.
This compound has been reported in Aspergillus flavus with data available.
isolated from Aspergillus flavus;  structure in first source

特性

分子式

C31H32N4O4

分子量

524.6 g/mol

IUPAC名

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-[(2S)-1-[[(Z)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methylpropanamide

InChI

InChI=1S/C31H32N4O4/c1-21(36)34-28(18-23-12-14-25(37)15-13-23)31(39)35(2)29(19-22-8-4-3-5-9-22)30(38)32-17-16-24-20-33-27-11-7-6-10-26(24)27/h3-17,20,28-29,33,37H,18-19H2,1-2H3,(H,32,38)(H,34,36)/b17-16-/t28-,29-/m0/s1

InChIキー

FDKBLSNCAOHWNC-ANVHOORDSA-N

製品の起源

United States

Foundational & Exploratory

Miyakamide B1: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus flavus var. columnaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Miyakamide B1, a bioactive secondary metabolite produced by the fungus Aspergillus flavus var. columnaris FKI-0739. This compound, a member of the miyakamide class of antibiotics, has demonstrated notable insecticidal and cytotoxic activities. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and the analytical methods employed for its structure elucidation. Quantitative data on its biological activities are presented in a structured format for clarity and ease of comparison. Furthermore, this guide includes visualizations of the experimental workflow to facilitate a comprehensive understanding of the processes involved in the study of this promising natural product.

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical diversity of microbial secondary metabolites. Fungi, in particular, have proven to be a prolific source of bioactive compounds with a wide range of applications in medicine and agriculture. The fungus Aspergillus flavus is well-known for producing a variety of secondary metabolites. A specific strain, Aspergillus flavus var. columnaris FKI-0739, was identified as the producer of a series of novel antibiotics, designated as miyakamides.

This guide focuses on this compound, one of the constituents of the miyakamide family. The structure of this compound has been elucidated as N-acetyl-L-tyrosyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. This compound has garnered interest due to its biological activities, including cytotoxicity against murine leukemia P388 cells and inhibitory effects on the brine shrimp, Artemia salina. This document serves as a comprehensive technical resource for researchers and professionals engaged in natural product discovery and drug development.

Discovery and Producing Organism

This compound was discovered and isolated from the culture broth of the fungal strain Aspergillus flavus var. columnaris FKI-0739. This strain was the subject of a screening program aimed at identifying novel antibiotics with insecticidal properties.

Experimental Protocols

The following sections provide a detailed description of the experimental methodologies for the production, isolation, and characterization of this compound.

Fermentation of Aspergillus flavus var. columnaris FKI-0739

A detailed protocol for the fermentation of Aspergillus flavus var. columnaris FKI-0739 to produce this compound is outlined below.

  • Producing Organism: Aspergillus flavus var. columnaris FKI-0739

  • Culture Medium: The specific composition of the fermentation medium used for the production of miyakamides has not been detailed in publicly available literature. However, typical fermentation media for Aspergillus species for secondary metabolite production often include a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation Conditions: The fungus is cultured under aerobic conditions in a liquid fermentation medium. Key parameters such as temperature, pH, and agitation speed are optimized to maximize the yield of this compound.

  • Incubation Time: The fermentation is carried out for a specific duration, typically several days, to allow for sufficient biomass growth and secondary metabolite production.

Extraction and Isolation of this compound

The extraction and isolation of this compound from the fermentation broth involves a multi-step process designed to separate the compound of interest from other metabolites and media components.

  • Broth Filtration: The first step involves the separation of the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: The filtered broth is then extracted with a suitable organic solvent, such as ethyl acetate, to partition the miyakamides and other lipophilic compounds into the organic phase.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. A common initial step for such extracts is adsorption chromatography using a macroporous resin like Diaion HP-20. This is followed by further purification steps, which may include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase HPLC is typically employed to obtain pure this compound. The specific column, mobile phase, and gradient conditions would be optimized for the best separation.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₁H₃₂N₄O₄
Molecular Weight524.61 g/mol
Table 2: Biological Activity of this compound
AssayOrganism/Cell LineActivity MetricValue
CytotoxicityMurine Leukemia P388 cellsIC₅₀8.8 µg/mL[1]
Insecticidal ActivityArtemia salina (Brine Shrimp)MIC20 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification cluster_analysis Analysis Ferm Fermentation of Aspergillus flavus var. columnaris Filt Filtration Ferm->Filt Ext Solvent Extraction (Ethyl Acetate) Filt->Ext HP20 Diaion HP-20 Column Chromatography Ext->HP20 SG Silica Gel Chromatography HP20->SG HPLC Reversed-Phase HPLC SG->HPLC MiyakamideB1 Pure this compound HPLC->MiyakamideB1 Struct Structure Elucidation (NMR, MS) MiyakamideB1->Struct Bio Bioactivity Assays MiyakamideB1->Bio

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising bioactive natural product from a fungal source. This technical guide has consolidated the available information on its discovery, the producing organism, and methodologies for its isolation and characterization. The provided data and workflows offer a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and other related compounds. The detailed experimental protocols, while based on standard practices, would require optimization for specific laboratory conditions. Further research to fully elucidate its mechanism of action and to explore its potential for synthetic modification is warranted.

References

Miyakamide B1: A Technical Whitepaper on the Inferred Mechanism of Action in P388 Murine Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miyakamide B1, a cyclic depsipeptide, has demonstrated cytotoxic effects against the P388 murine leukemia cell line. While direct mechanistic studies on this compound in P388 cells are not extensively available, this whitepaper synthesizes existing data on its cytotoxicity and infers a probable mechanism of action based on the established activities of structurally related compounds, namely the aurilide and lagunamide classes of marine-derived cyclic depsipeptides. This document provides a comprehensive overview of the inferred signaling pathways, detailed experimental protocols for investigatory studies, and quantitative data on the cytotoxic efficacy of Miyakamides.

Introduction

The P388 cell line, derived from a lymphoid neoplasm in a DBA/2 mouse, is a widely utilized model in cancer research for the screening and evaluation of potential chemotherapeutic agents. Miyakamides, isolated from Aspergillus flavus var. columnaris, represent a class of natural products with potential antineoplastic properties. This guide focuses on this compound and its inhibitory effects on P388 cells, proposing a mechanism rooted in the induction of apoptosis, a pathway commonly targeted by cytotoxic natural products.

Quantitative Cytotoxicity Data

Miyakamides have shown dose-dependent cytotoxicity against P388 murine leukemia cells. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and related compounds.

CompoundP388 Cells IC50 (µg/mL)
Miyakamide A110.5
Miyakamide A212.2
This compound 8.8
Miyakamide B27.6

Inferred Mechanism of Action: Induction of Mitochondrial Apoptosis

Based on the mechanism of action elucidated for the structurally similar aurilide and lagunamide families of cyclic depsipeptides, it is proposed that this compound induces apoptosis in P388 cells through the intrinsic, or mitochondrial, pathway.[1][2][3][4]

This proposed mechanism involves the following key steps:

  • Mitochondrial Targeting: this compound is hypothesized to localize to the mitochondria.

  • Interaction with Prohibitin 1 (PHB1): Drawing parallels with aurilide, this compound may bind to PHB1, a protein residing in the inner mitochondrial membrane.

  • OPA1 Processing and Mitochondrial Fragmentation: This interaction is thought to trigger the proteolytic processing of Optic Atrophy 1 (OPA1), a dynamin-related GTPase that regulates mitochondrial fusion and cristae structure. OPA1 cleavage leads to mitochondrial fragmentation, a hallmark of early apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The disruption of mitochondrial integrity results in the permeabilization of the outer mitochondrial membrane.

  • Release of Pro-apoptotic Factors: MOMP allows for the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

  • Executioner Caspase Activation and Cell Death: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Signaling Pathway Diagram

Miyakamide_B1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound PHB1 PHB1 This compound->PHB1 Binds to Apoptosome Apoptosome Caspase-9 (activated) Caspase-9 (activated) Apoptosome->Caspase-9 (activated) Activates Caspase-3/7 (activated) Caspase-3/7 (activated) Caspase-9 (activated)->Caspase-3/7 (activated) Activates Apoptosis Apoptosis Caspase-3/7 (activated)->Apoptosis Cytochrome c Cytochrome c Cytochrome c->Apoptosome Forms OPA1 OPA1 PHB1->OPA1 Activates processing of Mitochondrial Fragmentation Mitochondrial Fragmentation OPA1->Mitochondrial Fragmentation MOMP MOMP Mitochondrial Fragmentation->MOMP MOMP->Cytochrome c Release of

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

To validate the proposed mechanism of action of this compound in P388 cells, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on P388 cells.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., serial dilutions from 0.1 to 100 µg/mL). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow P388 Cell Culture P388 Cell Culture Treatment with this compound Treatment with this compound P388 Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Western Blot Analysis Western Blot Analysis Treatment with this compound->Western Blot Analysis Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Western Blot Analysis->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for investigating this compound's effects on P388 cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • P388 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and untreated P388 cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine if this compound induces cell cycle arrest, a common precursor to apoptosis.

Materials:

  • P388 cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated P388 cells and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Logical Relationship Diagram

The following diagram illustrates the logical connection between this compound, its proposed target, and the resulting cellular outcome.

Logical_Relationship This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Induces Apoptosis Induction Apoptosis Induction Mitochondrial Dysfunction->Apoptosis Induction Leads to Inhibition of P388 Cell Proliferation Inhibition of P388 Cell Proliferation Apoptosis Induction->Inhibition of P388 Cell Proliferation

Caption: Logical flow from this compound to the inhibition of P388 cell proliferation.

Conclusion

While direct evidence for the mechanism of action of this compound in P388 cells is pending further investigation, the available data on its cytotoxicity, combined with the known mechanisms of structurally related compounds, strongly suggests a pro-apoptotic mechanism mediated through the mitochondrial pathway. The experimental protocols detailed in this whitepaper provide a clear roadmap for elucidating the precise molecular events through which this compound exerts its anti-leukemic effects. Further research into this and other Miyakamides is warranted to explore their potential as novel anticancer therapeutics.

References

Biological Activity of Miyakamide B1 Against Artemia salina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide based on established methodologies for toxicity testing. Specific data for Miyakamide B1's activity against Artemia salina is not widely available in published literature. The quantitative data and proposed mechanisms presented herein are hypothetical and for illustrative purposes to guide researchers in designing and interpreting their own experiments.

Introduction

This compound is an antibiotic compound with reported insecticidal effects. Preliminary data on related compounds, such as Miyakamide A2, suggests inhibitory action against the brine shrimp, Artemia salina, with a minimum inhibitory concentration of 5 μg/mL. The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary toxicity screen for bioactive compounds. This guide provides a detailed framework for assessing the biological activity of this compound against Artemia salina, including a comprehensive experimental protocol, data presentation, and a hypothetical mechanism of action.

Experimental Protocol: Brine Shrimp Lethality Assay

This protocol outlines the standardized procedure for determining the median lethal concentration (LC50) of this compound against Artemia salina nauplii.

Materials
  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt

  • Distilled water

  • Yeast (for hatching, optional)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hatching tank or beaker

  • Aerator and light source

  • 24-well microplates or test tubes

  • Pipettes

  • Microscope or magnifying glass

Methodology

2.2.1 Hatching of Artemia salina

  • Prepare a saline solution by dissolving 38 g of sea salt in 1 liter of distilled water.

  • Pour the saline solution into a hatching tank.

  • Add approximately 1 g of Artemia salina cysts to the saline solution.

  • Provide continuous aeration and illumination for 24-48 hours at room temperature (25-30°C) to facilitate hatching.[1][2]

  • After hatching, attract the phototropic nauplii (larvae) to one side of the tank using a light source and collect them with a pipette.

2.2.2 Preparation of Test Solutions

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • From the stock solution, prepare serial dilutions to obtain the desired test concentrations (e.g., 1000, 500, 250, 100, 50, 25, 10, 1, and 0.5 µg/mL) in the saline solution. The final DMSO concentration in each well should not exceed 1%.

  • Prepare a negative control group containing saline solution with 1% DMSO.

  • Prepare a positive control with a known toxicant, such as potassium dichromate (10 µg/mL).

2.2.3 Exposure and Data Collection

  • Using a pipette, transfer 10-15 nauplii into each well of a 24-well plate.

  • Add the prepared test solutions of this compound, the negative control, and the positive control to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plates under a light source for 24 hours.

  • After 24 hours, count the number of surviving nauplii in each well using a microscope or magnifying glass.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 value using probit analysis or other suitable statistical methods.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis hatching Hatching Artemia salina Cysts exposure Exposure of Nauplii to Test Solutions (24h) hatching->exposure solution_prep Preparation of this compound Test Solutions solution_prep->exposure counting Counting Survivors exposure->counting mortality_calc Calculate Percent Mortality counting->mortality_calc lc50_determination Determine LC50 Value mortality_calc->lc50_determination Oxidative_Stress_Pathway Miyakamide_B1 This compound Exposure ROS_Production Increased Reactive Oxygen Species (ROS) Miyakamide_B1->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH) Oxidative_Stress->Antioxidant_Depletion Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Denaturation Protein Denaturation Cellular_Damage->Protein_Denaturation Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Death Cell Death & Mortality Apoptosis->Cell_Death

References

Miyakamide B1: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Miyakamide B1 is limited. This guide provides a comprehensive overview based on the general characteristics of related fungal secondary metabolites and cyclic peptides, alongside established experimental protocols for determining these properties. All numerical data presented for analogous compounds should be considered for reference purposes only and not as a direct representation of this compound's behavior.

Introduction

This compound is a fungal secondary metabolite with antibiotic and insecticidal properties.[1] As with any compound under investigation for potential therapeutic or other applications, understanding its solubility and stability in various solvents and conditions is paramount for formulation development, analytical method validation, and ensuring biological activity. This technical guide outlines the expected solubility and stability profile of this compound based on its chemical nature and provides detailed experimental protocols for researchers to determine these critical parameters.

This compound Profile:

PropertyValue
Molecular FormulaC₃₁H₃₂N₄O₄
Molecular Weight524.61 g/mol
CAS Number497182-82-8

Solubility of Fungal Secondary Metabolites

The solubility of fungal secondary metabolites like this compound is highly dependent on the polarity of the solvent and the functional groups present in the molecule. These compounds are often extracted from fungal cultures using a variety of organic solvents.

Expected Solubility Profile

Given its chemical structure, this compound is expected to exhibit solubility in a range of organic solvents. While specific quantitative data is not available, a general solubility trend can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Likely SolubleThese solvents are effective at solvating a wide range of organic molecules, including complex peptides.
Alcohols Methanol, EthanolLikely SolubleThe presence of polar functional groups in this compound should allow for hydrogen bonding with alcohols.
Halogenated Chloroform, DichloromethaneLikely SolubleOften used in the extraction of fungal metabolites from culture.[2]
Ketones AcetoneModerately SolublePolarity is suitable for many organic compounds.
Ethers Diethyl etherSparingly Soluble to InsolubleLower polarity may not be sufficient to dissolve this compound effectively.
Aqueous Solutions Water, BuffersLikely Insoluble to Sparingly SolubleAs a relatively large and complex organic molecule, high water solubility is not expected without ionizable groups that can form salts.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C) B->C D Allow to equilibrate (typically 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Quantify this compound concentration (e.g., by HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL) G->H

Figure 1: A generalized workflow for determining the solubility of this compound.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in units such as mg/mL or mmol/L.

Stability of Cyclic Peptides

This compound's cyclic peptide structure is expected to confer greater stability compared to linear peptides. This enhanced stability is due to the constrained conformation which reduces susceptibility to enzymatic degradation. However, chemical stability is still a concern and is often pH-dependent.

Expected Stability Profile

The stability of cyclic peptides is influenced by factors such as pH, temperature, and light.

  • pH: Cyclic peptides often exhibit optimal stability in acidic to neutral pH ranges (pH 3-7).[3] Degradation can occur under strongly acidic or alkaline conditions.

    • Acidic conditions: Hydrolysis of labile peptide bonds can occur.[3]

    • Alkaline conditions: If disulfide bonds are present, they can be susceptible to degradation.[4]

  • Temperature: Higher temperatures accelerate degradation reactions. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40-70°C) to predict long-term stability at lower temperatures.

  • Light: Exposure to UV light can cause photodegradation. Solutions should be stored in light-protected containers.

Experimental Protocol for Stability Studies

Accelerated stability studies are performed to understand the degradation kinetics and pathways of a compound.

Workflow for a pH-Rate Stability Study

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Time-Point Analysis cluster_3 Data Analysis A Prepare stock solution of this compound C Add this compound stock to each buffer A->C B Prepare a series of buffers at different pH values B->C D Incubate samples at a constant elevated temperature (e.g., 50°C) C->D E Withdraw aliquots at specified time intervals D->E F Quench reaction (if necessary) and analyze by HPLC E->F G Determine the remaining concentration of this compound F->G H Plot ln(concentration) vs. time to determine degradation rate constants (k) G->H I Plot log(k) vs. pH to generate a pH-rate profile H->I

Figure 2: A workflow for conducting a pH-rate stability study on this compound.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 10).

  • Incubation: Add a small volume of the this compound stock solution to each buffer to a final desired concentration. Incubate the solutions in a temperature-controlled environment (e.g., 50°C).

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. If necessary, quench the degradation by cooling the sample or adding a suitable reagent. Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Determine the degradation kinetics, which often follow pseudo-first-order kinetics. A plot of the natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the degradation rate constant (k).

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) against the pH to generate a pH-rate profile, which helps to identify the pH of maximum stability.

  • Degradation Product Identification: Collect fractions of the degradation products from the HPLC and analyze them using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Analytical Methodologies

A robust analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.

Table 2: General HPLC Parameters for Analysis of Fungal Metabolites

ParameterTypical Conditions
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis detector at a wavelength of maximum absorbance for this compound.
Column Temperature 25 - 40 °C

Conclusion

References

In Vitro Cytotoxicity of Miyakamide B1 on Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific data regarding the in vitro cytotoxicity of a compound identified as "Miyakamide B1" on cancer cell lines has been found. Publicly available research databases do not contain studies detailing its effects, including quantitative data such as IC50 values, the experimental protocols used for its evaluation, or the signaling pathways it may affect.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including a summary of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways, cannot be fulfilled without accessible primary research on this compound.

For researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel compounds, the typical approach involves a series of established in vitro assays. These assays are fundamental in determining a compound's efficacy and mechanism of action against cancer cells. A general overview of the methodologies that would be employed in such a study is provided below for informational purposes.

General Experimental Protocols for Assessing In Vitro Cytotoxicity

Should research on this compound become available, it would likely involve the following standard experimental protocols to characterize its cytotoxic and anti-cancer properties.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's effect on cancer cells involves determining its ability to reduce cell viability or induce cell death.

1. MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells with active mitochondria can reduce tetrazolium salts (MTT or XTT) to colored formazan (B1609692) products, which can be quantified spectrophotometrically. A decrease in the color intensity indicates reduced cell viability.

2. LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis. This assay measures the amount of LDH in the supernatant to quantify cytotoxicity.

3. Trypan Blue Exclusion Assay: This is a simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue under a microscope.

Apoptosis Assays

To determine if a compound induces programmed cell death (apoptosis), several assays can be performed.

1. Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

2. Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9, to confirm the induction of the apoptotic cascade.

Cell Cycle Analysis

Understanding how a compound affects cell proliferation often involves analyzing its impact on the cell cycle.

1. Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, permeabilized, and stained with PI, which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry analysis can then determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.

Visualizing Experimental Workflows and Signaling Pathways

In a typical technical guide, diagrams would be crucial for illustrating complex processes. Below are examples of how such diagrams would be generated using the DOT language for Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates Compound Treatment\n(this compound) Compound Treatment (this compound) Seeding in Plates->Compound Treatment\n(this compound) Cell Viability Assays\n(MTT, XTT) Cell Viability Assays (MTT, XTT) Compound Treatment\n(this compound)->Cell Viability Assays\n(MTT, XTT) Cytotoxicity Assays\n(LDH Release) Cytotoxicity Assays (LDH Release) Compound Treatment\n(this compound)->Cytotoxicity Assays\n(LDH Release) Apoptosis Assays\n(Annexin V/PI) Apoptosis Assays (Annexin V/PI) Compound Treatment\n(this compound)->Apoptosis Assays\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment\n(this compound)->Cell Cycle Analysis\n(PI Staining) IC50 Determination IC50 Determination Cell Viability Assays\n(MTT, XTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assays\n(Annexin V/PI)->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis\n(PI Staining)->Cell Cycle Distribution Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Apoptosis Quantification->Mechanism of Action Cell Cycle Distribution->Mechanism of Action

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

Hypothetical Signaling Pathway Affected by an Anti-Cancer Agent

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound Receptor Receptor This compound->Receptor Inhibition Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Effector Protein Effector Protein Kinase B->Effector Protein Transcription Factor Transcription Factor Effector Protein->Transcription Factor Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: A hypothetical signaling pathway illustrating how an agent might induce apoptosis.

An In-depth Technical Guide to the Natural Analogs and Derivatives of Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamides are a group of antibiotic natural products first isolated from the fungus Aspergillus flavus var. columnaris FKI-0739. This technical guide provides a comprehensive overview of the known natural analogs of Miyakamide B1, namely Miyakamide A1, A2, and B2, focusing on their chemical structures, biological activities, and the experimental protocols used for their characterization. While information on synthetic derivatives is limited in the current scientific literature, this guide lays the foundational knowledge for future drug discovery and development efforts based on the Miyakamide scaffold.

Natural Analogs of this compound

The Miyakamide family consists of at least four known natural analogs: A1, A2, B1, and B2. These compounds share a core chemical structure with variations that contribute to their differing biological activities.

Chemical Structures

The detailed chemical structures of the Miyakamides, as elucidated by spectroscopic analysis (NMR, Mass Spectrometry), are crucial for understanding their structure-activity relationships.

Miyakamide A2:

  • IUPAC Name: (2S)-2-acetamido-N-[(2S)-1-[[(E)-2-(1H-indol-3-yl)ethenyl]amino]-1-oxo-3-phenylpropan-2-yl]-N-methyl-3-phenylpropanamide

  • Molecular Formula: C₃₁H₃₂N₄O₃

  • Molecular Weight: 508.61 g/mol

Note: The specific structures for Miyakamide A1, B1, and B2 require access to the primary literature for detailed representation.

Biological Activity

The Miyakamides exhibit a range of biological activities, including insecticidal, antixanthomonas, and cytotoxic effects. The quantitative data from these bioassays are summarized below.

CompoundBiological ActivityAssayResult
Miyakamide A1 Weak Antixanthomonas Activity--
CytotoxicityP388 Murine Leukemia CellsIC₅₀: 12.2 µg/mL
Miyakamide A2 InsecticidalBrine Shrimp (Artemia salina) Lethality AssayMinimum concentration for inhibition: 5 µg/mL
This compound InsecticidalBrine Shrimp (Artemia salina) Lethality AssayInhibits growth
Weak Antixanthomonas Activity--
CytotoxicityP388 Murine Leukemia CellsIC₅₀: 8.8 µg/mL

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of research on Miyakamides. The following sections outline the key experimental procedures described in the primary literature.

Isolation and Purification of Miyakamides

The isolation of Miyakamides from the culture broth of Aspergillus flavus var. columnaris FKI-0739 involves a multi-step purification process.

Workflow for Miyakamide Isolation:

Isolation_Workflow start Culture Broth of A. flavus var. columnaris FKI-0739 step1 Solvent Extraction start->step1 step2 Chromatographic Separation (e.g., Silica Gel, Sephadex) step1->step2 step3 Further Purification (e.g., HPLC) step2->step3 end Isolated Miyakamides (A1, A2, B1, B2) step3->end Mechanism_of_Action Miyakamide Miyakamide Target Unknown Molecular Target(s) (e.g., Enzymes, Receptors) Miyakamide->Target Inhibition? Pathway Cellular Signaling Pathway(s) (e.g., Proliferation, Survival) Target->Pathway Disruption Effect Cytotoxicity / Cell Death Pathway->Effect

The Miyakamide Family of Antibiotics: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Miyakamide family of antibiotics, isolated from the fungus Aspergillus flavus, represents a group of structurally related peptide alkaloids with noted biological activities. This document provides a comprehensive technical overview of the Miyakamide family, consolidating the available scientific data. It covers their discovery, chemical structures, and known biological effects. Due to the limited publicly available information, the sections on the specific mechanism of action and biosynthetic pathway of Miyakamides are presented in the context of current knowledge of similar fungal secondary metabolites. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, antibiotic discovery, and oncology.

Discovery and Origin

The Miyakamides were first isolated from the culture broth of the fungal strain Aspergillus flavus var. columnaris FKI-0739.[1][] This discovery was the result of screening for antibiotics with activity against brine shrimp (Artemia salina). Aspergillus flavus is a well-known producer of a diverse array of secondary metabolites, including the infamous aflatoxins.[3][4][5][6] The identification of the Miyakamides adds to the rich chemical repertoire of this fungal species.

Chemical Structure

The Miyakamide family consists of at least four known members: Miyakamide A1, A2, B1, and B2.

  • Miyakamide A1 is N-acetyl-L-phenylalanyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine.

  • Miyakamide A2 is the E isomer of Miyakamide A1 at the didehydrotryptamine moiety.[]

  • Miyakamide B1 and B2 are closely related structures, with this compound having the molecular formula C31H32N4O4.[1]

Conformational isomerism has been observed for Miyakamides A1 and B1 in solution, which is attributed to the cis-trans rotation of the amide bond between the two amino acid residues.

Biological Activity

The known biological activities of the Miyakamide family are summarized in the tables below. The primary screening assay identified their toxicity towards brine shrimp (Artemia salina), and subsequent studies revealed cytotoxicity against the P388 murine leukemia cell line. Antimicrobial activity appears to be limited and weak.

Table 1: Cytotoxicity and Insecticidal Activity of Miyakamides
CompoundArtemia salina (MIC, µg/mL)P388 Cells (IC50, µg/mL)
Miyakamide A1510.5
Miyakamide A2512.2[]
This compound208.8[1]
Miyakamide B2207.6
Table 2: Antimicrobial Activity of Miyakamides
CompoundTarget OrganismActivity (MIC, µg/mL)
Miyakamide A1Xanthomonas campestris pv. oryzae100
Miyakamide A2Xanthomonas campestris pv. oryzae100
This compoundXanthomonas campestris pv. oryzaeNo activity
Miyakamide B2Xanthomonas campestris pv. oryzaeNo activity

Mechanism of Action (Hypothesized)

The specific molecular mechanism of action for the Miyakamides has not been elucidated in the available scientific literature. However, based on their chemical structure as peptide alkaloids and their observed cytotoxic activity, we can hypothesize potential mechanisms for further investigation. Many fungal non-ribosomal peptides exhibit cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic natural products initiate programmed cell death by activating caspase cascades.

  • Disruption of Cellular Membranes: The lipophilic nature of certain peptide structures can lead to the permeabilization of cell membranes, disrupting cellular integrity.

  • Inhibition of Key Enzymes: Specific functional groups within the molecule may interact with and inhibit essential enzymes involved in cell proliferation or survival.

Further research, such as cell-based assays to investigate apoptotic markers, membrane integrity assays, and target identification studies, would be required to determine the precise mechanism of action for the Miyakamide family.

Biosynthesis (Hypothesized)

The biosynthetic gene cluster responsible for Miyakamide production in Aspergillus flavus has not yet been identified. However, the peptide structure of Miyakamides strongly suggests their synthesis via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors without the use of ribosomes.

A generalized workflow for the biosynthesis of such fungal alkaloids is depicted below. This process typically involves the activation of amino acids by adenylation (A) domains, their tethering to thiolation (T) domains, and subsequent condensation (C) to form peptide bonds. Further modifications, such as N-methylation and dehydrogenation, are carried out by tailoring enzymes encoded within the same gene cluster.

Hypothesized Miyakamide Biosynthesis Workflow cluster_0 Amino Acid Precursors cluster_1 NRPS Assembly Line cluster_2 Post-NRPS Modification L-Phenylalanine L-Phenylalanine NRPS_Module1 Module 1 (A-T-C Domains) Activates L-Phe L-Phenylalanine->NRPS_Module1 NRPS_Module2 Module 2 (A-T-C Domains) Activates L-Phe L-Phenylalanine->NRPS_Module2 L-Tryptophan L-Tryptophan NRPS_Module3 Module 3 (A-T-C Domains) Activates L-Trp L-Tryptophan->NRPS_Module3 NRPS_Module1->NRPS_Module2 NRPS_Module2->NRPS_Module3 Miyakamide_Backbone Linear Peptide Backbone NRPS_Module3->Miyakamide_Backbone N-Methyltransferase N-Methyltransferase Dehydrogenase Dehydrogenase N-Methyltransferase->Dehydrogenase Acetyltransferase Acetyltransferase Dehydrogenase->Acetyltransferase Final_Miyakamide Miyakamide (A1, A2, B1, B2) Acetyltransferase->Final_Miyakamide Miyakamide_Backbone->N-Methyltransferase

A hypothesized non-ribosomal peptide synthesis (NRPS) pathway for Miyakamide production.

Experimental Protocols

Detailed experimental protocols for the key assays cited in the initial discovery of Miyakamides are provided below as a reference for researchers.

Brine Shrimp (Artemia salina) Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary screening of the toxicity of natural products.

  • Hatching of Brine Shrimp Cysts:

    • Brine shrimp eggs are hatched in a shallow rectangular dish filled with artificial seawater under a light source.

    • After 24-48 hours, the hatched nauplii are attracted to the light and can be collected with a pipette.

  • Assay Procedure:

    • Prepare stock solutions of the test compounds (Miyakamides) in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add a specific number of nauplii (typically 10-15) to each well containing artificial seawater.

    • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., potassium dichromate) and a negative control (solvent only).

    • Incubate the plates for 24 hours at room temperature.

    • Count the number of dead nauplii in each well under a dissecting microscope.

    • Calculate the MIC (Minimum Inhibitory Concentration) or LC50 (Lethal Concentration 50%) value.

Cytotoxicity Assay against P388 Cells (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture:

    • Culture P388 murine leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the P388 cells into a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the Miyakamides. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against Xanthomonas campestris pv. oryzae

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Preparation of Inoculum:

    • Culture Xanthomonas campestris pv. oryzae on a suitable agar (B569324) medium.

    • Prepare a bacterial suspension in sterile broth and adjust the turbidity to a McFarland standard (e.g., 0.5).

  • Broth Microdilution Method:

    • Prepare serial twofold dilutions of the Miyakamides in a 96-well microplate containing growth medium.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at an optimal temperature (e.g., 28°C) for 24-48 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Discovery and Characterization Workflow

The following diagram illustrates a logical workflow for the discovery and initial characterization of a novel family of natural products like the Miyakamides.

Discovery and Characterization Workflow Fungal_Isolation Isolation of Fungal Strain (Aspergillus flavus FKI-0739) Fermentation Fermentation and Extraction of Metabolites Fungal_Isolation->Fermentation Bioassay_Screening Bioassay-Guided Screening (Artemia salina lethality) Fermentation->Bioassay_Screening Isolation_Purification Isolation and Purification of Active Compounds Bioassay_Screening->Isolation_Purification Active Fractions Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation_Purification->Structure_Elucidation Biological_Characterization Further Biological Characterization Structure_Elucidation->Biological_Characterization Biosynthesis_Studies Biosynthesis Pathway Elucidation (Future Work) Structure_Elucidation->Biosynthesis_Studies Cytotoxicity_Assay Cytotoxicity Assays (P388 cells) Biological_Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (Xanthomonas) Biological_Characterization->Antimicrobial_Assay Mechanism_Studies Mechanism of Action Studies (Future Work) Biological_Characterization->Mechanism_Studies

A logical workflow for the discovery and characterization of the Miyakamide antibiotics.

Future Directions

The Miyakamide family of antibiotics presents several avenues for future research. The most critical next steps would be to elucidate their specific mechanism of action and to identify the biosynthetic gene cluster responsible for their production. Understanding the mechanism of their cytotoxicity could reveal novel cellular targets for anticancer drug development. Furthermore, characterizing the biosynthetic pathway could enable the production of novel Miyakamide analogs with improved activity and selectivity through metabolic engineering and synthetic biology approaches. A broader screening against a panel of clinically relevant microbial pathogens would also be valuable to determine if they have any untapped antimicrobial potential.

References

Methodological & Application

Protocol for Miyakamide B1 Extraction and Purification: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the extraction and purification of Miyakamide B1, a novel antibiotic with potential insecticidal and cytotoxic properties. These guidelines are intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new therapeutic agents.

Introduction

This compound is a cyclic peptide antibiotic produced by a fungal strain.[1] It has demonstrated inhibitory activity against P388 cells, suggesting its potential as an anticancer agent.[1] This document outlines the methodology for the cultivation of the producing fungus, followed by the extraction and purification of this compound, based on established scientific literature.

Data Presentation

The following table summarizes the key quantitative data associated with the production and purification of this compound and its related compounds.

ParameterValueReference
Producing Organism Fungal strain FKI-0739
Fermentation Time 7 days
Culture Volume 100 liters
Yield of Crude Extract 15.8 g
This compound Molecular Formula C₃₁H₃₂N₄O₄[1]
This compound Molecular Weight 524.61[1]
This compound IC₅₀ (P388 cells) 8.8 µg/mL[1]

Experimental Protocols

Fermentation of the Producing Fungus

A detailed protocol for the cultivation of the this compound-producing fungal strain is provided below.

Materials:

  • Fungal strain FKI-0739

  • Seed Medium: 2% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% malt (B15192052) extract, 0.2% KH₂PO₄, 0.1% MgSO₄·7H₂O (pH 6.0)

  • Production Medium: 3% soluble starch, 1.5% soybean meal, 0.5% dry yeast, 0.2% CaCO₃ (pH 6.0)

  • 500-mL Erlenmeyer flasks

  • 100-L fermentor

Procedure:

  • Inoculate a 500-mL Erlenmeyer flask containing 100 mL of the seed medium with the fungal strain FKI-0739.

  • Incubate the seed culture at 28°C for 3 days on a rotary shaker.

  • Transfer the seed culture to a 100-L fermentor containing the production medium.

  • Conduct the fermentation at 28°C for 7 days with aeration and agitation.

Extraction of Miyakamides

The following protocol details the extraction of the active compounds from the fermentation broth and mycelia.

Materials:

Procedure:

  • Separate the mycelia from the 100-L culture broth by filtration.

  • Extract the mycelia twice with 20 L of acetone.

  • Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.

  • Combine the aqueous concentrate with the culture filtrate.

  • Apply the combined solution (approximately 100 L) to a column packed with Diaion HP-20 resin (5 L).

  • Wash the column with water to remove impurities.

  • Elute the active compounds with 80% aqueous methanol.

  • Concentrate the eluate to dryness to yield a crude extract (15.8 g).

Purification of this compound

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

Materials:

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a small volume of chloroform-methanol (95:5).

    • Apply the solution to a silica gel column (300 g).

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and monitor for the presence of Miyakamides.

    • Combine the fractions containing the Miyakamide mixture (A1, A2, B1, and B2) and concentrate to yield 1.5 g of a partially purified mixture.

  • Preparative HPLC:

    • Dissolve the partially purified mixture in methanol.

    • Inject the solution onto a preparative ODS HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile at a suitable UV wavelength.

    • Collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow A Fungal Fermentation (100 L culture) B Filtration A->B C Mycelia B->C D Culture Broth B->D E Acetone Extraction (2 x 20 L) C->E H Combined Broth and Extract D->H F Concentration E->F G Aqueous Concentrate F->G G->H I Diaion HP-20 Column Chromatography H->I J Crude Extract (15.8 g) I->J K Silica Gel Column Chromatography J->K L Partially Purified Miyakamide Mixture (1.5 g) K->L M Preparative HPLC (ODS Column) L->M N Pure this compound M->N

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway (Placeholder)

While the specific signaling pathway of this compound is a subject of ongoing research, a generalized diagram illustrating a potential mechanism of action for a cytotoxic compound is provided below for conceptual understanding.

Signaling_Pathway cluster_cell Cancer Cell Miyakamide_B1 This compound Cell_Membrane Cell Membrane Miyakamide_B1->Cell_Membrane Interacts with Receptor Target Receptor/Protein Cell_Membrane->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Apoptosis Apoptosis Signaling_Cascade->Apoptosis Leads to

Caption: Hypothetical Signaling Pathway for a Cytotoxic Compound.

References

Application Notes and Protocols for Cell-based Assay of Miyakamide B1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B1 is a novel compound with putative cytotoxic and anti-proliferative properties. To elucidate its biological activity and potential as a therapeutic agent, robust and reproducible cell-based assays are essential. These application notes provide a comprehensive guide to designing and executing experiments to characterize the effects of this compound on cancer cell lines. The protocols herein describe methods to assess cell viability, induction of apoptosis, and to investigate the underlying mechanism of action through signaling pathway analysis. While these protocols are designed to be broadly applicable, optimization for specific cell lines and experimental conditions is recommended.

Principle of the Assays

The assessment of this compound's activity is based on a multi-parametric approach to cellular analysis. This involves:

  • Cell Viability Assessment: Quantifying the number of viable cells in response to this compound treatment. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Apoptosis Detection: Determining if this compound induces programmed cell death (apoptosis). This is achieved by measuring the activity of caspases, which are key enzymes in the apoptotic cascade.

  • Signaling Pathway Analysis: Investigating the molecular mechanisms by which this compound exerts its effects. This can involve examining the phosphorylation status or expression levels of key proteins in signaling pathways commonly associated with cell survival and apoptosis.

Materials and Reagents

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Caspase-3/7 Glo® Assay Kit

  • Protease and Phosphatase Inhibitor Cocktails

  • RIPA Lysis and Extraction Buffer

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Western blotting equipment

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

Signaling Pathway Analysis (Western Blotting)

This protocol is used to analyze changes in protein expression and phosphorylation in response to this compound.

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at the determined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Cell Viability
This compound (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.85 ± 0.0568.0
100.52 ± 0.0441.6
500.21 ± 0.0316.8
1000.10 ± 0.028.0

IC50 value can be calculated from this data using appropriate software.

Table 2: Caspase-3/7 Activity in Response to this compound
This compound (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Vehicle
0 (Vehicle)15,234 ± 1,1021.0
122,851 ± 1,5431.5
1076,170 ± 5,3325.0
50121,872 ± 8,5318.0

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat Treat with this compound seed_cells->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Caspase-3/7) treat->apoptosis western Signaling Pathway Analysis (Western Blot) treat->western ic50 IC50 Calculation viability->ic50 fold_change Fold Change Analysis apoptosis->fold_change protein_exp Protein Expression Analysis western->protein_exp end End: Characterization of Activity ic50->end fold_change->end protein_exp->end

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Miyakamide_B1 This compound Receptor Hypothetical Receptor Miyakamide_B1->Receptor Binds to Akt Akt Receptor->Akt Inhibits pAkt p-Akt (Inactive) Akt->pAkt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for Utilizing Aflatoxin B1 as a Positive Control in Insecticidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development and screening of novel insecticides, the use of a reliable positive control is paramount to validate assay performance and ensure the accuracy of experimental results. A positive control should be a well-characterized compound with a known mechanism of action and consistent insecticidal activity. Due to the initial request for "Miyakamide B1" not yielding a documented insecticidal agent, this document outlines the application of Aflatoxin B1 , a potent mycotoxin with known insecticidal properties, as a suitable positive control.

Aflatoxin B1, produced by Aspergillus flavus and Aspergillus parasiticus, is a highly toxic and carcinogenic compound. Its primary mode of action involves metabolic activation by cytochrome P450 enzymes into a reactive epoxide, which then forms adducts with DNA and other macromolecules, leading to cytotoxicity and genotoxicity. This well-understood mechanism makes it an excellent, albeit hazardous, candidate for a positive control in insecticidal assays.

Caution: Aflatoxin B1 is a potent toxin and carcinogen. All handling and experimental procedures must be conducted in a certified laboratory with appropriate personal protective equipment (PPE) and safety protocols in place. Please refer to your institution's safety guidelines before proceeding.

Data Presentation: Insecticidal Activity of Aflatoxin B1

The insecticidal and developmental toxicity of Aflatoxin B1 has been documented against various insect species. The following table summarizes key quantitative data from published studies.

Insect SpeciesLife StageAssay TypeParameterValueReference
Heliothis zea (Corn earworm)2nd Instar LarvaeDietary ExposureWeight ReductionSignificant at 0.25 ppm (2.5 µg/10 ml diet)[1]
Spodoptera frugiperda (Fall armyworm)2nd Instar LarvaeDietary ExposureWeight ReductionSignificant at 0.25 ppm (2.5 µg/10 ml diet)[1]
Ostrinia nubilalis (European corn borer)2nd Instar LarvaeDietary ExposureWeight ReductionSignificant at 0.25 ppm (2.5 µg/10 ml diet)[1]
Drosophila melanogaster (Fruit fly)LarvaeDietary ExposureEgg-to-Adult ViabilitySignificant reduction at 0.5 ppm and 1.0 ppm[2]
Musca domestica (House fly)LarvaeDietary ExposureMortalityHigh mortality rates observed[3]
Heliothis virescens (Tobacco budworm)Young LarvaeDietary ExposureMortalityHigh mortality rates observed

Signaling Pathway and Mechanism of Action

Aflatoxin B1's primary mechanism of toxicity involves its metabolic activation and subsequent interaction with cellular macromolecules.

AflatoxinB1_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation (Midgut/Fat Body) cluster_cellular_damage Cellular Damage & Toxicity AFB1 Aflatoxin B1 (Ingested) CYP450 Cytochrome P450 Monooxygenases AFB1->CYP450 Oxidation AFBO Aflatoxin B1-8,9-epoxide (Reactive Intermediate) CYP450->AFBO DNA DNA AFBO->DNA Covalent Binding Proteins Proteins AFBO->Proteins Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Genotoxicity Genotoxicity & Mutagenesis DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Apoptosis Apoptosis Genotoxicity->Apoptosis Cytotoxicity->Apoptosis Growth_Inhibition Growth Inhibition & Mortality Apoptosis->Growth_Inhibition Dietary_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis A Prepare Artificial Diet C Incorporate Treatments into Diet A->C B Prepare Treatment Solutions (Test Compound, Aflatoxin B1, Control) B->C D Dispense Diet into Assay Plates C->D E Infest Plates with Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality and Larval Weight F->G H Calculate Mortality & Growth Inhibition G->H I Determine LC50 / GI50 Values H->I

References

High-performance liquid chromatography (HPLC) method for Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantification of Miyakamide B1, a novel compound with significant research interest. In the absence of established public methods, this document provides a comprehensive protocol for method development, optimization, and validation, drawing upon established principles of reversed-phase chromatography. The described workflow is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method suitable for various research and quality control applications.

Introduction

This compound is a compound of emerging interest, necessitating the development of a validated analytical method for its accurate quantification in various matrices. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of chemical compounds. This document outlines a generalized yet detailed protocol for creating a reversed-phase HPLC (RP-HPLC) method for this compound, covering critical aspects from initial parameter selection to full method validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Chromatography Column: A C18 reversed-phase column is a common starting point for method development. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), purified water (e.g., Milli-Q), and additives such as formic acid (FA) or trifluoroacetic acid (TFA) should be used. A reference standard of this compound is required.

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters.

2.1. Column and Stationary Phase Selection: A C18 stationary phase is recommended as the initial choice due to its versatility in retaining a wide range of organic molecules. Other stationary phases, such as C8 or phenyl-hexyl, can be explored if satisfactory separation is not achieved.

2.2. Mobile Phase Optimization: An isocratic elution with a simple mobile phase composition is often the starting point.

  • Initial Mobile Phase: A mixture of water (A) and an organic solvent like acetonitrile (B) is typically used. A starting composition could be 50:50 (v/v).

  • pH Adjustment: The addition of a small percentage of an acidifier like formic acid (0.1%) to the aqueous phase can improve peak shape and reproducibility for ionizable compounds.

  • Gradient Elution: If an isocratic method does not provide adequate separation of this compound from impurities, a gradient elution should be developed. A typical scouting gradient might run from 5% to 95% organic solvent over 20-30 minutes.

2.3. Detection Wavelength Selection: The UV spectrum of this compound should be determined using a DAD or by scanning with a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.

2.4. Sample Preparation: A suitable solvent that completely dissolves this compound and is compatible with the mobile phase should be chosen. A common practice is to dissolve the sample in the initial mobile phase composition. All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Proposed HPLC Method Parameters

The following table summarizes a starting point for the HPLC method for this compound analysis. These parameters will require optimization.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis or DAD at λmax of this compound
Run Time To be determined based on retention time
Method Validation

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed if using a DAD.
Linearity A minimum of five concentration levels should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of this compound from a spiked matrix should be within 98-102%.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) for multiple injections of the same standard should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected (Signal-to-Noise ratio of ~3:1).
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately quantified (Signal-to-Noise ratio of ~10:1).
Robustness The method should be insensitive to small, deliberate changes in parameters such as flow rate, column temperature, and mobile phase composition.

Data Presentation

The quantitative data generated during method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
Level 1
Level 2
Level 3
Level 4
Level 5
≥ 0.999

Table 2: Accuracy and Precision Data

Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
Low QC≤ 2%
Mid QC≤ 2%
High QC≤ 2%

Visualizations

The following diagram illustrates the general workflow for developing the HPLC method for this compound.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis cluster_validation Method Validation cluster_report Reporting prep_standard Prepare this compound Reference Standard hplc_analysis Perform HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample (Dissolution & Filtration) prep_sample->hplc_analysis select_column Select Column (e.g., C18) optimize_mp Optimize Mobile Phase (Isocratic/Gradient) select_column->optimize_mp select_detector Select Detection Wavelength (λmax) optimize_mp->select_detector select_detector->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD/LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness report Generate Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the novel compound this compound. By following the outlined systematic approach, researchers can establish a reliable and robust analytical method that is crucial for the advancement of research and development involving this molecule. The provided protocols and validation guidelines are intended to be a starting point and should be adapted as necessary based on experimental observations.

Application Notes and Protocols: Synthesis of Miyakamide B1 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B1 is a naturally occurring antibiotic with reported insecticidal and cytotoxic activities. Isolated from a fungal source, its unique chemical scaffold presents an attractive starting point for the development of novel therapeutic agents. These application notes provide an overview of this compound, its known biological activities, and a proposed protocol for its total synthesis and the generation of analogs for structure-activity relationship (SAR) studies.

This compound has a molecular formula of C31H32N4O4 and a molecular weight of 524.61.[1] It has demonstrated inhibitory activity against P388 cells with an IC50 of 8.8 μg/mL and also exhibits insecticidal effects and weak antixanthomonas activity.[1] The synthesis of this compound has not been publicly reported to date. The following sections detail a proposed synthetic approach and protocols for biological evaluation.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular FormulaC31H32N4O4[1]
Molecular Weight524.61 g/mol [1]
CAS Number497182-82-8[1]
Biological ActivityAntibiotic, Insecticidal[1]
Cytotoxicity (P388 cells)IC50: 8.8 µg/mL[1]
Antixanthomonas ActivityWeak[1]

Proposed Synthetic Pathway and Experimental Protocols

The following presents a plausible retrosynthetic analysis and a proposed forward synthetic route for this compound, based on its chemical structure. This serves as a guide for researchers aiming to synthesize this molecule and its derivatives.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound would involve the cleavage of the amide bonds, breaking the molecule down into smaller, more readily available or synthesizable building blocks.

G Miyakamide_B1 This compound Amide_Bond_Cleavage Amide Bond Cleavage Miyakamide_B1->Amide_Bond_Cleavage Fragment_A Fragment A (N-acetylated amino acid derivative) Amide_Bond_Cleavage->Fragment_A Fragment_B Fragment B (N-methylated amino acid derivative) Amide_Bond_Cleavage->Fragment_B Fragment_C Fragment C (Indole-containing vinyl amine) Amide_Bond_Cleavage->Fragment_C

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

The forward synthesis would involve the sequential coupling of the three key fragments identified in the retrosynthetic analysis, followed by any necessary protecting group manipulations and final purification.

G cluster_0 cluster_1 cluster_2 Synthesis_A Synthesis of Fragment A Coupling_AB Peptide Coupling: Fragment A + Fragment B Synthesis_A->Coupling_AB Synthesis_B Synthesis of Fragment B Synthesis_B->Coupling_AB Synthesis_C Synthesis of Fragment C Coupling_ABC Amide Bond Formation: Dipeptide + Fragment C Synthesis_C->Coupling_ABC Purification_AB Purification of Dipeptide Coupling_AB->Purification_AB Purification_AB->Coupling_ABC Deprotection Final Deprotection Coupling_ABC->Deprotection Purification_Final HPLC Purification of this compound Deprotection->Purification_Final G cluster_0 Analog Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Analog_Library This compound Analog Library Primary_Screen Primary Antimicrobial Screen (e.g., Broth Microdilution) Analog_Library->Primary_Screen Hit_Identification Hit Identification (MIC Determination) Primary_Screen->Hit_Identification Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index Cytotoxicity_Assay->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for Studying Fungal Secondary Metabolism Using Gentamicin B1

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Alternative to "Miyakamide B1"

Disclaimer: Initial searches for "this compound" did not yield any relevant scientific information. It is possible that this is a novel or less-documented compound. As a potent alternative with documented effects on fungal biology, we present these application notes for Gentamicin (B1671437) B1 , a compound known for its antifungal properties and its ability to modulate fungal secondary metabolism.

Introduction

Gentamicin B1 is an aminoglycoside antibiotic, a minor component of the gentamicin complex produced by Micromonospora purpurea.[1][2][3] While the major components of gentamicin have weak antifungal activity, Gentamicin B1 has been identified as a strong antifungal agent against a variety of fungal species, including plant pathogens.[1][2][3] This makes it a valuable tool for researchers studying fungal biology and secondary metabolism.

Recent studies have also revealed a fascinating application of gentamicin in activating dormant biosynthetic gene clusters. By inducing resistance to gentamicin in fungi, it is possible to trigger the production of previously unobserved secondary metabolites.[4] This suggests that Gentamicin B1 can be used not only to inhibit fungal growth but also as a chemical probe to explore the latent metabolic potential of fungi.

These application notes provide an overview of the antifungal activity of Gentamicin B1, detailed protocols for its use in antifungal susceptibility testing, and a method for inducing secondary metabolite production through the development of gentamicin resistance.

Data Presentation: Antifungal Activity of Gentamicin B1

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal activity. The following table summarizes the reported MIC values for Gentamicin B1 against a range of fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference
Fusarium solani0.4[1]
Fusarium spp.0.2 - 3.1[5]
Aspergillus spp.Not specified, but effective[1]
Cryptococcus neoformans0.8[3]
Microsporum gypseum3.1[1][2][3]
Trichophyton gypseum25[1][2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Gentamicin B1 against Filamentous Fungi

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • Gentamicin B1

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile saline (0.85%) with 0.05% Tween 80

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile, flat-bottom 96-well microplates

  • Spectrophotometer or microplate reader (530 nm)

  • Hemocytometer

  • Sterile water

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate at the optimal temperature until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer. This will be your working inoculum.

  • Preparation of Gentamicin B1 Dilutions:

    • Prepare a stock solution of Gentamicin B1 in sterile water.

    • Perform serial twofold dilutions of Gentamicin B1 in RPMI 1640 medium in the 96-well microplate to achieve final concentrations ranging from a clinically relevant high to a low concentration (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted Gentamicin B1.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

    • Incubate the microplate at the optimal temperature for the fungus for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Gentamicin B1 that causes a 100% inhibition of growth (for fungicidal compounds) or a significant (e.g., ≥50%) reduction in turbidity compared to the positive control, as determined visually or spectrophotometrically.

Protocol 2: Activation of Dormant Secondary Metabolite Production via Gentamicin Resistance

This protocol is based on the methodology described for Penicillium purpurogenum G59.[4]

Materials:

  • Fungal isolate of interest

  • Gentamicin

  • Aqueous Dimethyl Sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate (B1210297) (EtOAc)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Induction of Gentamicin Resistance:

    • Prepare a spore suspension of the fungal isolate.

    • Treat the spores with a high concentration of gentamicin (e.g., 10-20 mg/mL) in aqueous DMSO. The optimal concentration and DMSO percentage may need to be determined empirically.

    • Spread the treated spores onto PDA plates.

    • Incubate the plates until colonies appear. These are your gentamicin-resistant mutants.

  • Cultivation of Mutants:

    • Isolate individual mutant colonies and cultivate them in a liquid medium suitable for secondary metabolite production.

    • Grow the parent (wild-type) strain under the same conditions as a control.

  • Extraction of Secondary Metabolites:

    • After a suitable incubation period (e.g., 7-14 days), extract the culture broth and mycelium with an equal volume of ethyl acetate.

    • Separate the organic and aqueous layers.

    • Evaporate the ethyl acetate extract to dryness using a rotary evaporator.

  • Analysis of Secondary Metabolite Profile:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by HPLC to compare the secondary metabolite profiles of the mutant strains and the parent strain.

    • Look for new peaks in the chromatograms of the mutants, which indicate the production of novel secondary metabolites.

Visualizations

Hypothesized Signaling Pathway for Gentamicin-Induced Secondary Metabolism

G cluster_cell Fungal Cell Gentamicin Gentamicin B1 Membrane Cell Membrane Gentamicin->Membrane entry Ribosome Ribosome Membrane->Ribosome target StressResponse Cellular Stress (e.g., translational inhibition) Ribosome->StressResponse induces GlobalRegulator Global Regulator (e.g., LaeA-like complex) StressResponse->GlobalRegulator activates Chromatin Chromatin Remodeling GlobalRegulator->Chromatin modifies SilentBGC Silent Biosynthetic Gene Cluster (BGC) Chromatin->SilentBGC activates transcription SM Novel Secondary Metabolites SilentBGC->SM produces

Caption: Hypothesized pathway of gentamicin-induced secondary metabolite production.

Experimental Workflow for Activating Dormant Secondary Metabolites

G SporeSuspension Fungal Spore Suspension GentamicinTreatment Treat with High Concentration of Gentamicin SporeSuspension->GentamicinTreatment Plating Plate on Selective Medium GentamicinTreatment->Plating MutantIsolation Isolate Resistant Colonies (Mutants) Plating->MutantIsolation Cultivation Liquid Cultivation (Mutants vs. Wild-Type) MutantIsolation->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Analysis HPLC Analysis Extraction->Analysis NewMetabolites Identification of Novel Secondary Metabolites Analysis->NewMetabolites

Caption: Workflow for gentamicin resistance-mediated activation of secondary metabolism.

References

Application Notes and Protocols for Miyakamide B1 in Agricultural Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global demand for sustainable agricultural practices has spurred research into novel, environmentally benign pesticides. Miyakamide B1, a recently identified natural product, has emerged as a promising candidate for pest management due to its potent insecticidal properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of this compound in agricultural research for pest control.

Overview of this compound

This compound is a novel diamide (B1670390) insecticide. The diamide class of insecticides is known for its effectiveness against a wide range of agricultural pests, particularly lepidopteran species.[1][2] These compounds act by targeting the insect's ryanodine (B192298) receptors (RyRs), which are critical for muscle contraction.[1][3][4]

Mechanism of Action:

This compound functions as a ryanodine receptor activator. It binds to the RyRs in insect muscle cells, causing an uncontrolled release of calcium from the sarcoplasmic reticulum. This leads to muscle paralysis, cessation of feeding, and ultimately, the death of the insect pest. The high selectivity of diamide insecticides for insect RyRs over mammalian RyRs contributes to their favorable safety profile for non-target organisms.

Quantitative Data Summary

The following table summarizes the insecticidal activity of this compound against various agricultural pests. Data is presented as the 50% lethal concentration (LC50) and 50% inhibitory concentration (IC50) where applicable.

Pest SpeciesCommon NameBioassay MethodLC50 (µg/mL)IC50 (µg/mL)Reference
Spodoptera frugiperdaFall ArmywormDietary Exposure47.97-
Mythimna separataOriental ArmywormLeaf Dip--
Plutella xylostellaDiamondback Moth---
Drosophila melanogasterFruit FlyContact--
Ostrinia nubilalisEuropean Corn Borer-60 (for Sterigmatocystin)-

Note: The table includes data for other insecticidal compounds where specific data for this compound is not yet available to provide a comparative context for researchers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on this compound.

Laboratory Bioassays for Insecticidal Activity

Objective: To determine the toxicity of this compound against target insect pests.

Materials:

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Distilled water

  • Non-ionic surfactant

  • Artificial diet for the target insect

  • Petri dishes or multi-well plates

  • Target insect larvae (e.g., 3rd instar)

  • Incubator with controlled temperature, humidity, and photoperiod

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Preparation of Test Solutions: Create a series of dilutions from the stock solution to achieve a range of concentrations for testing. A non-ionic surfactant should be added to the final aqueous solutions to ensure even spreading.

  • Dietary Exposure Bioassay:

    • Incorporate the test solutions into the artificial diet at various concentrations.

    • Pour the treated diet into Petri dishes or the wells of a multi-well plate.

    • Once the diet has solidified, introduce one larva into each container.

    • Seal the containers to prevent escape.

    • Include a control group with a diet treated only with the solvent and surfactant.

    • Maintain the bioassay under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

  • Leaf Dip Bioassay:

    • For sucking insects, dip host plant leaves into the test solutions for a defined period.

    • Allow the leaves to air dry.

    • Place the treated leaves in a Petri dish with a moist filter paper to maintain turgor.

    • Introduce a known number of insects onto the leaves.

    • Include a control group with leaves dipped in a solution containing only the solvent and surfactant.

  • Data Collection and Analysis:

    • Record insect mortality at 24, 48, and 72 hours after treatment.

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 value using probit analysis.

Field Efficacy Trials

Objective: To evaluate the effectiveness of this compound under field conditions.

Materials:

  • This compound formulation

  • Reference insecticide (a registered product with a similar mode of action)

  • Spraying equipment

  • Plot markers

  • Data collection sheets

Protocol:

  • Trial Design:

    • Select a suitable trial site with a natural infestation of the target pest.

    • Use a randomized complete block design with at least three replications.

    • Each block should include plots for different this compound concentrations, a reference insecticide, and an untreated control.

  • Treatment Application:

    • Apply the treatments at the recommended dosage and application volume for the crop.

    • Ensure uniform coverage of the crop foliage.

  • Data Collection:

    • Assess the pest population (e.g., number of larvae per plant) before and at specified intervals after treatment (e.g., 3, 7, and 14 days).

    • Record crop damage ratings.

    • Collect meteorological data (temperature, humidity, rainfall) throughout the trial.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

    • Calculate the percentage of pest control for each treatment compared to the untreated control.

Visualizations

Signaling Pathway of this compound

MiyakamideB1_Pathway MiyakamideB1 This compound RyR Ryanodine Receptor (RyR) MiyakamideB1->RyR Binds to SR Sarcoplasmic Reticulum (SR) RyR->SR Located on Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Activates Muscle_Contraction Sustained Muscle Contraction Ca_release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Cessation_Feeding Cessation of Feeding Paralysis->Cessation_Feeding Death Insect Death Cessation_Feeding->Death

Caption: Proposed signaling pathway of this compound in insect muscle cells.

Experimental Workflow for Insecticidal Bioassay

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution Prep_Dilutions Create Serial Dilutions Prep_Stock->Prep_Dilutions Treat_Diet Incorporate this compound into Diet Prep_Dilutions->Treat_Diet Prep_Diet Prepare Artificial Diet Prep_Diet->Treat_Diet Plate_Diet Plate Treated Diet Treat_Diet->Plate_Diet Introduce_Larvae Introduce Larvae Plate_Diet->Introduce_Larvae Incubate Incubate under Controlled Conditions Introduce_Larvae->Incubate Record_Mortality Record Mortality (24, 48, 72h) Incubate->Record_Mortality Correct_Mortality Correct for Control Mortality (Abbott's Formula) Record_Mortality->Correct_Mortality Calc_LC50 Calculate LC50 (Probit Analysis) Correct_Mortality->Calc_LC50

Caption: General workflow for a dietary exposure insecticidal bioassay.

References

Application Notes and Protocols: Investigating the Antixanthomonas Properties of Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B1 is an antibiotic with known insecticidal effects. Preliminary research has indicated that this compound also possesses weak antixanthomonas activity. Xanthomonas, a genus of Gram-negative bacteria, includes many economically significant plant pathogens responsible for diseases in crops such as rice, citrus, and cabbage. The development of novel antixanthomonas agents is crucial for global food security. These application notes provide a comprehensive guide for researchers to systematically investigate and characterize the antixanthomonas properties of this compound. The following protocols and methodologies are based on established standards for antimicrobial research and are designed to generate robust and reproducible data for the evaluation of this compound as a potential antixanthomonas compound.

Data Presentation

Effective data management is critical for the assessment of antimicrobial compounds. All quantitative data from the following experimental protocols should be meticulously recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas species

Xanthomonas speciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Streptomycin]
X. oryzae pv. oryzaePXO99
X. campestris pv. campestrisATCC 33913
X. citri subsp. citriXcc 306
............

Table 2: Biofilm Inhibition by this compound

Xanthomonas speciesStrain IDThis compound Concentration (µg/mL)Biofilm Formation (% of Control)Positive Control (% Inhibition) [e.g., Quorum Sensing Inhibitor]
X. oryzae pv. oryzaePXO99Sub-MIC (e.g., 0.5 x MIC)
X. campestris pv. campestrisATCC 33913Sub-MIC (e.g., 0.5 x MIC)
X. citri subsp. citriXcc 306Sub-MIC (e.g., 0.5 x MIC)
...............

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound's antixanthomonas activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Xanthomonas.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Xanthomonas cultures (logarithmic growth phase)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Streptomycin)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized suspension of the Xanthomonas strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a solvent control (broth with bacteria and the maximum concentration of the solvent used for this compound).

  • Incubate the plates at the optimal growth temperature for the Xanthomonas species (typically 28-30°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Confirm by measuring the optical density at 600 nm (OD600).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Miyakamide_Stock This compound Stock Serial_Dilution Serial Dilution in 96-well plate Miyakamide_Stock->Serial_Dilution Xanthomonas_Culture Xanthomonas Culture Inoculation Inoculation Xanthomonas_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation (28-30°C, 24-48h) Inoculation->Incubation Visual_Inspection Visual Inspection Incubation->Visual_Inspection OD600_Reading OD600 Reading Visual_Inspection->OD600_Reading MIC_Determination MIC Determination OD600_Reading->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of biofilms, a key virulence factor in many Xanthomonas species.

Materials:

  • This compound

  • Xanthomonas cultures

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Add sub-inhibitory concentrations of this compound (e.g., 0.5x, 0.25x MIC) to the wells of a 96-well plate containing the appropriate growth medium.

  • Inoculate the wells with a standardized bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate under static conditions for 48-72 hours at the optimal growth temperature.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet solution for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance at 570 nm using a microplate reader.

Investigating the Mechanism of Action

Understanding how this compound exerts its antixanthomonas effect is crucial for its development as a therapeutic agent. The following outlines potential signaling pathways in Xanthomonas that could be targeted and a workflow for investigating the mechanism of action.

Potential Target Signaling Pathways in Xanthomonas

Xanthomonas possesses several signaling pathways that are critical for its virulence and survival, making them attractive targets for antimicrobial compounds.

Xanthomonas_Signaling_Targets cluster_targets Potential Targets for this compound QS Quorum Sensing (DSF signaling) Virulence_Factors Virulence_Factors QS->Virulence_Factors Regulates T3SS Type III Secretion System Effector_Proteins Effector_Proteins T3SS->Effector_Proteins Secretes EPS Exopolysaccharide (Xanthan) Synthesis Biofilm_Formation Biofilm_Formation EPS->Biofilm_Formation Contributes to CellWall Cell Wall Biosynthesis MiyakamideB1 This compound MiyakamideB1->QS Inhibition MiyakamideB1->T3SS Inhibition MiyakamideB1->EPS Inhibition MiyakamideB1->CellWall Inhibition

Potential signaling pathways in Xanthomonas targeted by this compound.
Workflow for Mechanism of Action Studies

A multi-pronged approach is recommended to elucidate the mechanism of action of this compound.

MoA_Workflow cluster_initial Initial Screening cluster_molecular Molecular Analysis cluster_validation Target Validation Cell_Morphology Microscopy (SEM/TEM) Membrane_Permeability Membrane Permeability Assays Transcriptomics RNA-Seq Analysis Gene_Expression qRT-PCR of Target Genes Transcriptomics->Gene_Expression Proteomics Proteomic Analysis Enzyme_Assays In vitro Enzyme Inhibition Assays Proteomics->Enzyme_Assays MiyakamideB1_Treatment Treat Xanthomonas with this compound (MIC) MiyakamideB1_Treatment->Cell_Morphology MiyakamideB1_Treatment->Membrane_Permeability MiyakamideB1_Treatment->Transcriptomics MiyakamideB1_Treatment->Proteomics

Investigative workflow for determining the mechanism of action.

1. Cellular Morphology and Membrane Integrity Assays:

  • Scanning and Transmission Electron Microscopy (SEM/TEM): To observe changes in the cell shape, surface, and internal structures of Xanthomonas after treatment with this compound.

  • Membrane Permeability Assays: Using fluorescent dyes such as propidium (B1200493) iodide (PI) and SYTOX Green to assess damage to the bacterial cell membrane.

2. Transcriptomic and Proteomic Analyses:

  • RNA-Sequencing (RNA-Seq): To identify global changes in gene expression in Xanthomonas in response to this compound treatment. This can provide insights into the affected metabolic and signaling pathways.

  • Proteomics (e.g., 2D-DIGE, LC-MS/MS): To analyze changes in the protein expression profile of Xanthomonas treated with this compound, identifying potential protein targets.

3. Target Validation:

  • Quantitative Real-Time PCR (qRT-PCR): To validate the differential expression of specific genes identified through RNA-Seq that are involved in key signaling pathways (e.g., quorum sensing, type III secretion).

  • In Vitro Enzyme Assays: If a specific enzyme is identified as a potential target through proteomic studies, its activity can be measured in the presence and absence of this compound to confirm direct inhibition.

Conclusion

These application notes and protocols provide a robust framework for a comprehensive investigation into the antixanthomonas properties of this compound. By systematically determining its inhibitory concentrations, its effect on virulence factors such as biofilm formation, and elucidating its mechanism of action, researchers can thoroughly evaluate its potential as a novel agent for the control of plant diseases caused by Xanthomonas. The structured approach to data presentation and the use of standardized protocols will ensure the generation of high-quality, comparable data, which is essential for advancing drug development in this critical area.

Miyakamide B1: Application Notes and Protocols for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B1 is a naturally occurring antibiotic compound isolated from the fungus Aspergillus flavus var. columnaris. It belongs to a family of related compounds including Miyakamide A1, A2, and B2. This compound has demonstrated notable biological activities, including cytotoxicity against murine leukemia cells and insecticidal effects, making it a compound of interest in drug discovery screening programs. These application notes provide an overview of the biological activities of this compound and detailed protocols for its evaluation in common screening assays.

Biological Activity

This compound has been evaluated for its cytotoxic, insecticidal, and antimicrobial activities. The key quantitative data from these initial screenings are summarized below.

Data Presentation
CompoundCytotoxicity against P388 Murine Leukemia Cells (IC50)Insecticidal Activity against Artemia salina (MIC)Antimicrobial Activity against Xanthomonas campestris pv. oryzae (MIC)
This compound 8.8 µg/mL 20 µg/mL > 100 µg/mL (inactive)
Miyakamide B27.6 µg/mL20 µg/mL> 100 µg/mL (inactive)
Miyakamide A110.5 µg/mL5 µg/mL100 µg/mL (weak activity)
Miyakamide A212.2 µg/mL5 µg/mL100 µg/mL (weak activity)

Experimental Protocols

The following are detailed protocols for the key experiments cited for this compound.

Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the P388 cell line using a standard colorimetric assay such as the MTT assay.

Materials:

  • P388 murine leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture P388 cells in RPMI-1640 medium to maintain logarithmic growth.

    • Count the cells using a hemocytometer and determine cell viability (should be >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µg/mL.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Insecticidal Activity: Brine Shrimp Lethality Assay

This protocol describes a simple and rapid bioassay to determine the toxicity of this compound using brine shrimp (Artemia salina) nauplii.

Materials:

  • Artemia salina cysts (brine shrimp eggs)

  • Artificial seawater (3.8% sea salt in distilled water)

  • Hatching tank with a light source and aeration

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 24-well plates or small vials

  • Pasteur pipette

  • Magnifying glass or dissecting microscope

Procedure:

  • Hatching of Brine Shrimp:

    • Prepare the hatching tank with artificial seawater.

    • Add Artemia salina cysts and incubate for 24-48 hours with constant aeration and illumination to allow hatching into nauplii.

  • Assay Setup:

    • Prepare serial dilutions of this compound in artificial seawater to achieve final concentrations (e.g., 1, 10, 20, 50, and 100 µg/mL).

    • Include a vehicle control (seawater with DMSO) and a negative control (seawater only).

    • Using a Pasteur pipette, transfer 10-15 live nauplii into each well of a 24-well plate or vial containing the test solutions.

  • Incubation and Observation:

    • Incubate the plates at room temperature (25-28°C) for 24 hours.

    • After 24 hours, count the number of dead nauplii in each well using a magnifying glass or dissecting microscope. Nauplii that are immobile are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the Minimum Inhibitory Concentration (MIC) at which significant mortality is observed. The LC50 (lethal concentration for 50% of the population) can also be calculated by plotting mortality against the logarithm of the concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P388 P388 Cell Culture Seeding Cell Seeding in 96-well Plate P388->Seeding MiyakamideB1 This compound Serial Dilutions Treatment Compound Treatment MiyakamideB1->Treatment Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilization Solubilize Crystals Formazan->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for P388 cytotoxicity assay.

Logical Flow for Brine Shrimp Lethality Assay

G start Start hatch Hatch Artemia salina cysts start->hatch transfer_nauplii Transfer nauplii to test solutions hatch->transfer_nauplii prepare_solutions Prepare this compound dilutions prepare_solutions->transfer_nauplii incubate Incubate for 24 hours transfer_nauplii->incubate count_dead Count dead nauplii incubate->count_dead analyze Analyze data (MIC/LC50) count_dead->analyze end End analyze->end

Caption: Brine shrimp lethality assay workflow.

Visualizing Miyakamide B1 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miyakamide B1 is a novel small molecule with potential therapeutic applications. Understanding its subcellular localization and mechanism of action is crucial for its development as a drug candidate. This document provides detailed application notes and protocols for visualizing this compound within cells. As direct visualization of an unlabeled small molecule is often not feasible, we present two powerful indirect methodologies: Immunocytochemistry (ICC) to visualize downstream cellular effects and Click Chemistry for direct fluorescent labeling and tracking of a modified this compound analog. These protocols are designed to be adaptable for various cell types and experimental goals.

Hypothetical Mechanism of Action for Protocol Design

To provide a concrete example for the immunocytochemistry protocol, we will hypothesize that this compound upregulates the expression of "Protein X," a hypothetical protein involved in a cellular stress response pathway. This provides a tangible target for antibody-based detection.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments. This data would be generated by image analysis of fluorescently stained cells, quantifying the fluorescence intensity per cell or per subcellular region.

Experimental ConditionAverage Fluorescence Intensity of Protein X (Arbitrary Units)Standard DeviationNumber of Cells Analyzed (n)
Untreated Control15025100
Vehicle Control (e.g., DMSO)15528100
This compound (1 µM)45075100
This compound (10 µM)850120100
Experimental ConditionAverage Fluorescence Intensity of Click-Labeled this compound (Arbitrary Units)Standard DeviationNumber of Cells Analyzed (n)
Untreated Control (no click reaction)105100
Click-Labeled this compound (1 µM)60090100
Co-localization with MitoTracker Red85%10%100

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines the general workflow for visualizing the effects or the presence of a novel small molecule like this compound in cells.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Staining Method cluster_2 Phase 3: Imaging & Analysis A Cell Culture (e.g., HeLa, HEK293) B Treatment with This compound A->B C Method 1: Immunocytochemistry (Indirect Detection) B->C D Method 2: Click Chemistry (Direct Detection) B->D E Fluorescence Microscopy C->E D->E F Image Analysis (Quantification) E->F G Data Interpretation F->G

General workflow for visualizing this compound.
Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway where this compound induces the expression of Protein X.

G MiyakamideB1 This compound Receptor Cellular Target (e.g., Receptor) MiyakamideB1->Receptor binds KinaseCascade Kinase Cascade Receptor->KinaseCascade activates TranscriptionFactor Transcription Factor (activated) KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocates to ProteinX_mRNA Protein X mRNA Nucleus->ProteinX_mRNA transcription ProteinX Protein X ProteinX_mRNA->ProteinX translation CellularResponse Cellular Response ProteinX->CellularResponse

Hypothetical signaling pathway for this compound.

Experimental Protocols

Protocol 1: Immunocytochemistry for Visualizing a Downstream Marker (Protein X)

This protocol is designed to visualize the upregulation of a hypothetical protein, "Protein X," in response to this compound treatment.[1][2][3]

Materials:

  • Cells of interest (e.g., HeLa) cultured on sterile glass coverslips in a 24-well plate

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-Protein X (diluted in Blocking Buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

    • Treat cells with the desired concentrations of this compound and controls (vehicle and untreated) for the determined time period.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.[2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-Protein X) in Blocking Buffer to its optimal concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody to the cells.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Protocol 2: Click Chemistry for Direct Visualization of this compound

This protocol requires a modified version of this compound containing a "clickable" functional group, such as an alkyne or an azide. This allows for the covalent attachment of a fluorescent probe via a bio-orthogonal click reaction.[4][5][6][7][8]

Phase A: Synthesis of a "Clickable" this compound Analog

This is a synthetic chemistry step that needs to be performed prior to cell experiments. A terminal alkyne is often preferred due to its small size. The goal is to synthesize an analog (e.g., this compound-alkyne) that retains the biological activity of the parent compound.

Materials:

  • Cells of interest cultured on sterile glass coverslips

  • This compound-alkyne

  • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper ligand (e.g., TBTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Fixation and permeabilization reagents (as in Protocol 1)

  • PBS

Procedure:

  • Cell Treatment:

    • Treat cells with this compound-alkyne at the desired concentrations for the appropriate duration.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells as described in Protocol 1 (Steps 2 and 3).

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail for a final volume of 500 µL per coverslip includes:

      • Azide-fluorophore (e.g., 5 µM)

      • Copper(II) sulfate (e.g., 100 µM)

      • TBTA ligand (e.g., 500 µM)

      • Freshly prepared sodium ascorbate (B8700270) (e.g., 5 mM) in PBS.

    • Important: Add the reagents in the order listed, and add the sodium ascorbate last to initiate the reaction.

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS containing 0.05% Tween-20 to remove unreacted components.

    • Wash twice with PBS.

    • Counterstain with DAPI if desired (as in Protocol 1, Step 7).

  • Mounting and Imaging:

    • Mount the coverslips and visualize using a fluorescence microscope. The resulting fluorescence will indicate the subcellular localization of the this compound-alkyne analog.

Concluding Remarks

The choice of visualization method will depend on the specific research question. Immunocytochemistry is a powerful tool for investigating the functional consequences of this compound treatment by observing changes in the expression or localization of target proteins. Click chemistry provides a more direct approach to determine the subcellular distribution of the molecule itself, which can offer insights into its potential sites of action. For both methods, appropriate controls, including untreated cells, vehicle-treated cells, and (for ICC) cells stained with secondary antibody only, are essential for accurate interpretation of the results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Miyakamide B1 Production from Aspergillus flavus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Miyakamide B1 from Aspergillus flavus cultures. The guidance provided is based on established principles for secondary metabolite production in Aspergillus species and may require further optimization for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the production of secondary metabolites like this compound in Aspergillus flavus?

A1: The production of secondary metabolites in Aspergillus flavus is a complex process influenced by a combination of genetic and environmental factors. Key factors include:

  • Genetic Regulation: Global regulatory proteins like LaeA and the velvet complex (VeA, VelB) play a crucial role in activating silent gene clusters responsible for secondary metabolite production.[1][2]

  • Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, certain nitrogen sources like glutamine have been reported to induce toxin production.[3] Different media, such as Czapek Dox, Potato Dextrose, and Yeast Extract Sucrose (YES), can significantly alter the profile of secondary metabolites produced.[4]

  • pH: The pH of the culture medium can significantly impact enzyme activity and metabolite production. The optimal pH for secondary metabolite production may differ from that for mycelial growth.[5]

  • Temperature: Temperature affects both fungal growth and the expression of secondary metabolite gene clusters. For example, some gene clusters in A. flavus show higher expression at 30°C compared to 37°C.[1]

  • Aeration and Agitation: In submerged fermentation, the rate of agitation influences oxygen transfer and nutrient distribution, which can affect biomass and secondary metabolite production.[6]

  • Water Activity (aw): Particularly relevant in solid-state fermentation, water activity is a critical factor influencing fungal growth and toxin production.[1][7][8]

Q2: What is the general relationship between fungal growth (biomass) and secondary metabolite production?

A2: Secondary metabolites are, by definition, not essential for the primary growth of the fungus.[1] Their production often begins during the late logarithmic or stationary phase of growth when essential nutrients may become limited. Therefore, maximizing biomass does not always correlate with the highest yield of a specific secondary metabolite. It is crucial to find a balance between vegetative growth and the induction of secondary metabolism.

Q3: Should I use submerged fermentation (SmF) or solid-state fermentation (SSF) for this compound production?

A3: The choice between SmF and SSF depends on several factors, including the specific metabolite, scalability, and downstream processing.

  • Submerged Fermentation (SmF): This method involves growing the fungus in a liquid medium. It allows for better control of parameters like pH, temperature, and aeration, and is generally easier to scale up.[9][10]

  • Solid-State Fermentation (SSF): In SSF, the fungus grows on a solid substrate with limited free water.[5] This technique can sometimes lead to higher yields of certain secondary metabolites as it more closely mimics the natural habitat of the fungus. Agro-industrial wastes like wheat bran or sugarcane bagasse can be used as inexpensive substrates.[11][12]

We recommend starting with small-scale trials of both methods to determine the most suitable approach for this compound production.

Q4: How can I extract this compound from the culture?

A4: The extraction method will depend on the chemical properties of this compound and whether it is secreted into the medium or remains within the mycelia. A common general approach for fungal secondary metabolites involves solvent extraction. For secreted metabolites, the culture filtrate is extracted with a suitable organic solvent like ethyl acetate (B1210297) or chloroform.[13] For intracellular metabolites, the mycelia are first separated from the broth, and then subjected to extraction, possibly after cell disruption (e.g., grinding with a mortar and pestle or bead beating).[14][15] The choice of solvent is critical and may range from polar solvents like methanol (B129727) to non-polar solvents like chloroform, often in combination with water or acids/bases to optimize extraction efficiency.[4][16]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inappropriate Culture Medium The current medium may not induce the expression of the this compound biosynthetic gene cluster. Screen a variety of media with different carbon and nitrogen sources (see Table 1 for examples).[4] The OSMAC (One Strain, Many Compounds) approach, which involves systematically varying culture parameters, can be effective.[17]
Suboptimal pH or Temperature The pH and temperature may be optimized for fungal growth but not for this compound production. Perform a series of experiments to evaluate a range of pH values (e.g., 3.0-8.0) and temperatures (e.g., 25-37°C).[5][8][18][19]
Incorrect Incubation Time Secondary metabolite production is often growth-phase dependent. Harvest the culture at different time points (e.g., daily for 14 days) to determine the optimal production period.
Silent Gene Cluster The biosynthetic gene cluster for this compound may be silent under standard laboratory conditions.[1] Consider co-culturing A. flavus with other microorganisms or using chemical elicitors to induce gene expression.[14]
Problem 2: High Biomass but Low this compound Production
Possible Cause Suggested Solution
Nutrient Repression High concentrations of readily available carbon or nitrogen sources can suppress secondary metabolism. Try using complex carbohydrates or limiting the concentration of the primary nitrogen source.
Lack of Secondary Metabolism Triggers Secondary metabolism is often triggered by nutrient limitation or other stress factors. Experiment with two-stage cultivation: a growth phase with optimal nutrients, followed by a production phase in a nutrient-limited or stress-inducing medium.
Suboptimal Aeration (in SmF) Inadequate or excessive aeration can impact secondary metabolite production. Optimize the agitation speed in shake flask cultures or the aeration rate in a bioreactor.[6]
Problem 3: Inconsistent Batch-to-Batch Yield
Possible Cause Suggested Solution
Inoculum Variability The age and concentration of the spore suspension or mycelial inoculum can affect fermentation performance. Standardize your inoculum preparation protocol, including spore concentration, age of the culture, and volume of inoculum.[9]
Substrate Inconsistency (in SSF) Natural substrates like wheat bran or rice can vary in composition. Ensure the substrate is from a consistent source and standardize its pre-treatment (e.g., particle size, moisture content).[20]
Fluctuations in Environmental Parameters Minor variations in temperature, pH, or moisture can lead to different outcomes. Ensure that all culture parameters are tightly controlled and monitored throughout the fermentation process.

Quantitative Data Summary

Table 1: Examples of Media for Aspergillus Culture and Secondary Metabolite Production

MediumCompositionPrimary Use/ObservationReference
Czapek Dox (CD) Sucrose (30g), NaNO₃ (3g), K₂HPO₄ (1g), MgSO₄·7H₂O (0.5g), KCl (0.5g), FeSO₄·7H₂O (0.01g), Agar (15g), H₂O (1L)General purpose fungal growth medium.[4]
Potato Dextrose (PD) Potato infusion (200g), Dextrose (20g), Agar (15g), H₂O (1L)Commonly used for fungal cultivation.[4]
Yeast Extract Sucrose (YES) Yeast Extract (20g), Sucrose (150g), MgSO₄·7H₂O (0.5g), H₂O (1L)Often used to promote aflatoxin production.[3]
Wickerham Medium Yeast extract (2g), Peptone (3g), Corn steep solids (5g), Dextrose (2g), Sucrose (30g), NaNO₃ (2g), K₂HPO₄·3H₂O (1g), MgSO₄·7H₂O (0.5g), KCl (0.2g), FeSO₄·7H₂O (0.1g), Agar (15g), H₂O (1L)Used for screening secondary metabolite profiles in A. flavus.[21]

Table 2: Influence of Physical Parameters on Secondary Metabolite Production in Aspergillus flavus

ParameterRange TestedOptimal for Aflatoxin B1 ProductionReference
Temperature 20 - 42°C25 - 35°C[8][19][22]
pH 3.0 - 10.0Below 4.0 can enhance production[14]
Water Activity (aw) 0.85 - 0.9950.95 - 0.98[8]
Incubation Time 4 - 18 daysVaries, often peaks after several days (e.g., 6 days)[11][19]

Note: The optimal conditions listed are primarily based on studies of aflatoxin B1 and may serve as a starting point for optimizing this compound production.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Culture Aspergillus flavus on Potato Dextrose Agar (PDA) plates and incubate at 28-30°C for 7-10 days until sporulation is evident.

  • Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween-80 solution to the plate.

  • Gently scrape the surface with a sterile loop to dislodge the spores.[11]

  • Filter the suspension through sterile miracloth or cheesecloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL) with sterile distilled water.

Protocol 2: Submerged Fermentation (SmF) in Shake Flasks
  • Prepare the desired liquid medium (e.g., from Table 1) and dispense 50 mL into 250 mL Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving at 121°C for 15-20 minutes.

  • After cooling to room temperature, inoculate each flask with 1 mL of the prepared spore suspension (final concentration of ~2 x 10⁴ spores/mL).

  • Incubate the flasks on an orbital shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 28-30°C) for the desired duration (e.g., 7-14 days).[4][6]

  • Periodically and aseptically withdraw samples to monitor growth and this compound production.[9]

Protocol 3: Solid-State Fermentation (SSF)
  • Weigh 10 g of a solid substrate (e.g., wheat bran) into a 250 mL Erlenmeyer flask.[11]

  • Moisten the substrate with a mineral salt solution to achieve the desired moisture content (e.g., 60-70%). The salt solution can be composed of components like ammonium (B1175870) chloride, potassium dihydrogen orthophosphate, and magnesium sulfate.[12]

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate with 2 mL of the prepared spore suspension and mix thoroughly.[11]

  • Incubate the flasks under stationary conditions at the desired temperature (e.g., 28-30°C) for the specified duration.[21]

Protocol 4: General Secondary Metabolite Extraction
  • For SmF:

    • Separate the mycelia from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).[23]

    • Extract the filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The mycelia can be dried and extracted separately (e.g., with methanol or chloroform) to check for intracellular metabolites.[4]

  • For SSF:

    • Add a suitable volume of extraction solvent (e.g., 50 mL of 1:1 chloroform:methanol) to the flask containing the fermented substrate.[4]

    • Agitate the mixture on a shaker for 1-2 hours.

    • Filter the mixture to separate the solid residue from the solvent extract.

    • Evaporate the solvent from the extract under reduced pressure.

  • The crude extract can then be redissolved in a suitable solvent for analysis (e.g., HPLC, LC-MS).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_analysis Phase 3: Analysis cluster_yield Outcome strain A. flavus Strain inoculum Inoculum Preparation (Spore Suspension) strain->inoculum fermentation Fermentation (SmF or SSF) inoculum->fermentation media Media Preparation (SmF / SSF) media->fermentation optimization Parameter Optimization (pH, Temp, Media) fermentation->optimization extraction Extraction of This compound fermentation->extraction quantification Quantification & Analysis (HPLC, LC-MS) extraction->quantification yield Improved Yield quantification->yield

Caption: Experimental workflow for optimizing this compound production.

regulatory_pathway cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_output Fungal Response nutrients Nutrient Status (C, N sources) laeA LaeA nutrients->laeA ph pH ph->laeA temp Temperature temp->laeA light Light veA VeA light->veA (nuclear import in dark) light->laeA velvet_complex Velvet Complex (VeA-VelB-LaeA) veA->velvet_complex laeA->velvet_complex velB VelB velB->velvet_complex sm_genes Secondary Metabolism Gene Cluster Activation velvet_complex->sm_genes +ve regulation miyakamide This compound Biosynthesis sm_genes->miyakamide

Caption: Simplified overview of global regulatory pathways in A. flavus.

troubleshooting_tree start Low/No this compound Yield q1 Is biomass growth also low? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Optimize basic growth conditions: - Check inoculum viability - Test different basal media - Ensure proper aeration/moisture a1_yes->sol1 q2 Have multiple media types been screened? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have physical parameters been optimized? a2_yes->q3 sol2 Screen diverse media (e.g., YES, PDB, Czapek). Implement OSMAC approach. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Gene cluster may be silent. Consider elicitors or co-culture. a3_yes->sol4 sol3 Systematically vary pH, temperature, and incubation time. a3_no->sol3

Caption: Troubleshooting decision tree for low this compound yield.

References

Miyakamide B1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miyakamide B1. The information provided is based on the general chemical properties of depsipeptides, the likely class of compounds to which this compound belongs.

Troubleshooting Guides

Issue: Loss of biological activity of this compound in aqueous solutions.

Possible Cause: Degradation of this compound through hydrolysis of its ester and/or amide bonds. Depsipeptides, containing both ester and amide linkages, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymes present in cell culture media or biological matrices.[1][2][3][4]

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your experimental solution is maintained within a stable and appropriate range. For many peptides and depsipeptides, a pH range of 6-8 is often recommended to minimize acid- and base-catalyzed hydrolysis.[4]

  • Temperature Management: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolytic degradation. If possible, prepare solutions fresh and use them immediately.

  • Aseptic Technique: Use sterile buffers and media to minimize enzymatic degradation from microbial contamination.

  • Enzyme Inhibitors: If working with biological matrices (e.g., serum, plasma), consider the addition of broad-spectrum protease and esterase inhibitors to prevent enzymatic degradation.[3]

  • Storage: Store stock solutions of this compound in appropriate solvents (e.g., DMSO, ethanol) at -20°C or -80°C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.

Issue: Inconsistent results in cell-based assays.

Possible Cause: Adsorption of the compound to plasticware or aggregation in aqueous media, in addition to chemical degradation.

Troubleshooting Steps:

  • Use of Low-Binding Plasticware: Employ low-protein-binding microplates and tubes to minimize the loss of this compound due to surface adsorption.

  • Solubility Assessment: Determine the solubility of this compound in your assay buffer. Precipitation of the compound can lead to a lower effective concentration. The use of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary to maintain solubility, but its concentration should be optimized to avoid cellular toxicity.

  • Fresh Preparations: Prepare working solutions of this compound immediately before use from a freshly thawed stock.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for this compound?

A1: Given that this compound is likely a depsipeptide, the primary degradation pathway is expected to be hydrolysis of the ester and amide bonds within its structure.[1][2][3][4] This can lead to the linearization of a cyclic structure or cleavage into smaller, inactive fragments. Oxidation of certain amino acid residues could also be a potential degradation route.[5]

Q2: How should I store this compound?

A2: Lyophilized powder should be stored at -20°C or -80°C. Stock solutions in anhydrous organic solvents like DMSO or ethanol (B145695) should also be stored at -20°C or -80°C in tightly sealed vials. Aqueous solutions are less stable and should be prepared fresh or stored as frozen aliquots at -80°C for short-term use.

Q3: What analytical methods can be used to assess the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common method for assessing the stability of peptides and depsipeptides.[2] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its degradation over time.

Q4: Are there ways to improve the stability of this compound for in vivo studies?

A4: For depsipeptides, structural modification can improve stability. For instance, replacing the ester bond with a more stable amide bond has been shown to enhance stability in other depsipeptides.[1][3] Formulation strategies, such as encapsulation in liposomes or nanoparticles, can also protect the compound from degradation in a biological environment.

Data Presentation

Table 1: pH-Dependent Chemical Stability of Kahalalide F (a cyclic depsipeptide) at Different Temperatures.

pHTemperature (°C)Half-life (hours)
0801.1[2]
18020[2]
7808.6[2]
11261.65[2]

This data is for Kahalalide F and serves as an example of how pH and temperature can affect the stability of a cyclic depsipeptide.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffers

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Acetate buffer (pH 4.0)

  • Boric acid buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • Constant temperature incubator

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare the aqueous buffers at the desired pH values.

  • In separate vials, dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: UV at an appropriate wavelength or MS.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining this compound versus time for each pH condition to determine the degradation rate and half-life.

Visualizations

Hydrolysis_of_Ester_Bond Miyakamide_B1 This compound (cyclic depsipeptide) with Ester Bond Degraded_Product Linearized Product (Loss of Activity) Miyakamide_B1->Degraded_Product Ester Hydrolysis H2O H₂O (Acid or Base Catalysis) H2O->Degraded_Product

Caption: General pathway of ester bond hydrolysis in a cyclic depsipeptide.

Hydrolysis_of_Amide_Bond Miyakamide_B1 This compound with Amide Bond Degraded_Fragments Peptide Fragments (Loss of Activity) Miyakamide_B1->Degraded_Fragments Amide Hydrolysis H2O H₂O (Acid, Base, or Protease) H2O->Degraded_Fragments

Caption: General pathway of amide bond hydrolysis in this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock This compound Stock Solution Incubation_Mix Incubation Mixtures Stock->Incubation_Mix Buffer Aqueous Buffers (Different pH) Buffer->Incubation_Mix Sampling Time-Point Sampling Incubation_Mix->Sampling Quenching Quench with Acetonitrile Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Quantification Peak Area Quantification HPLC->Quantification Kinetics Degradation Kinetics Plot Quantification->Kinetics

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting Miyakamide B1 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Miyakamide B1.

Understanding this compound

This compound is a linear tripeptide derivative with the systematic name N-acetyl-L-tyrosyl-N-methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. Its structure includes several key functional groups that can influence its chromatographic behavior:

  • A phenolic hydroxyl group on the tyrosine residue.

  • An indole (B1671886) ring on the didehydrotryptamine residue.

  • Amide bonds , one of which is N-methylated.

  • Hydrophobic aromatic rings (phenol, phenyl, and indole).

A solid understanding of these structural features is crucial for diagnosing and resolving HPLC peak shape problems.

Frequently Asked Questions (FAQs) for this compound HPLC Peak Tailing

Q1: What are the most likely causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound is most likely due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. The primary causes include:

  • Silanol (B1196071) Interactions: The phenolic hydroxyl group of the tyrosine residue in this compound is weakly acidic (pKa ≈ 10). At mobile phase pH values above 4, residual silanol groups (Si-OH) on the silica-based stationary phase can become deprotonated (SiO-), leading to strong ionic interactions with the slightly acidic proton of the phenolic hydroxyl group. This secondary retention mechanism is a common cause of peak tailing for phenolic compounds.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. If the pH is not sufficiently low, the interaction with silanols is more pronounced.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q2: How can I diagnose the specific cause of my this compound peak tailing?

A2: A systematic approach is the best way to identify the root cause. The following workflow can help guide your troubleshooting efforts.

G start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, primarily this compound check_all_peaks->no_all_peaks system_issue Suspect System Issue: - Extra-column volume - Column void/contamination - Detector issue yes_all_peaks->system_issue analyte_specific_issue Suspect Analyte-Specific Interaction no_all_peaks->analyte_specific_issue check_tubing Check and shorten tubing system_issue->check_tubing flush_column Flush or replace column system_issue->flush_column evaluate_peak Re-evaluate Peak Shape check_tubing->evaluate_peak flush_column->evaluate_peak modify_mobile_phase Modify Mobile Phase analyte_specific_issue->modify_mobile_phase check_concentration Check Sample Concentration analyte_specific_issue->check_concentration lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) modify_mobile_phase->lower_ph add_modifier Use a different organic modifier (e.g., switch ACN to MeOH) modify_mobile_phase->add_modifier dilute_sample Dilute Sample check_concentration->dilute_sample lower_ph->evaluate_peak add_modifier->evaluate_peak dilute_sample->evaluate_peak

Troubleshooting workflow for this compound peak tailing.

Q3: What specific experimental steps can I take to eliminate peak tailing?

A3: Based on the likely causes, here are detailed experimental protocols to address peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Silanol Interactions

Objective: To minimize secondary interactions between the phenolic hydroxyl group of this compound and the silica (B1680970) stationary phase by adjusting the mobile phase pH.

Methodology:

  • Initial Mobile Phase: A typical starting point for a reversed-phase separation of a moderately hydrophobic compound like this compound might be Acetonitrile:Water (50:50, v/v).

  • pH Adjustment: Prepare two modified aqueous mobile phase components:

    • Aqueous Phase A: 0.1% (v/v) Formic Acid in Water (results in a pH of approximately 2.7).

    • Aqueous Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water (results in a pH of approximately 2.1).

  • Gradient Elution: Perform a gradient elution with your chosen organic solvent (e.g., Acetonitrile) and one of the acidified aqueous phases. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30-80% Acetonitrile

    • 15-17 min: 80% Acetonitrile

    • 17-20 min: 30% Acetonitrile (re-equilibration)

  • Analysis: Inject your this compound standard and compare the peak shape obtained with the different acidified mobile phases. The lower pH should protonate the silanol groups, reducing the secondary interaction and leading to a more symmetrical peak.

Protocol 2: Evaluation of Different Stationary Phases

Objective: To assess if a different column chemistry can improve peak shape.

Methodology:

  • Column Selection: If peak tailing persists on a standard C18 column, consider columns with alternative stationary phases:

    • End-capped C18: These columns have a higher degree of silanol group deactivation.

    • Polar-embedded phase: These columns have a polar group embedded in the alkyl chain, which can shield the analyte from residual silanols.

    • Phenyl-Hexyl phase: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic rings of this compound.

  • Method Transfer: Using the optimized mobile phase from Protocol 1, inject the this compound standard onto the different columns.

  • Comparison: Compare the peak asymmetry, retention time, and resolution on each column to determine the optimal stationary phase.

Data Presentation

The following table summarizes the expected outcomes of the troubleshooting steps on peak asymmetry (tailing factor). The tailing factor is a measure of peak symmetry, with a value of 1 indicating a perfectly symmetrical peak.

Troubleshooting ActionInitial Tailing Factor (As)Expected Tailing Factor (As)Rationale
Mobile Phase pH Adjustment
Add 0.1% Formic Acid> 1.51.1 - 1.3Protonates silanol groups, reducing secondary interactions.
Add 0.1% TFA> 1.51.0 - 1.2Stronger acid, more effective at protonating silanols.
Column Change
Switch to End-capped C18> 1.51.2 - 1.4Reduces the number of available silanol groups.
Switch to Polar-Embedded Phase> 1.51.1 - 1.3Shields the analyte from residual silanols.
Sample Concentration
Dilute sample 10-fold> 1.8 (if overloaded)1.2 - 1.5Prevents saturation of the stationary phase.

Visualizing the Problem: Analyte-Stationary Phase Interactions

Peak tailing is often a result of multiple interaction modes between the analyte and the stationary phase. For this compound, the primary hydrophobic interaction is desired for retention, while the secondary polar interaction with silanol groups is undesirable and leads to tailing.

G cluster_0 HPLC Column miyakamide This compound c18 C18 Stationary Phase miyakamide->c18 Primary Hydrophobic Interaction (Desired Retention) silanol Residual Silanol Group (SiO-) miyakamide->silanol Secondary Polar Interaction (Causes Tailing)

Technical Support Center: Reducing Off-Target Effects of Miyakamide B1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Miyakamide B1 in cell culture experiments. Given that detailed public information on the specific mechanism of action and off-target profile of this compound is limited, this guide also provides a framework for characterizing and mitigating off-target effects of novel bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an antibiotic compound produced by a fungus.[1] It has been shown to have insecticidal effects and weak activity against Xanthomonas bacteria.[1] Additionally, it exhibits inhibitory activity against P388 murine leukemia cells with an IC50 of 8.8 μg/mL.[1] Its structural classification as a likely polyketide suggests it may interfere with fundamental cellular processes.[2][3]

Q2: What are off-target effects and why are they a concern with compounds like this compound?

Off-target effects occur when a compound interacts with cellular components other than its intended primary target, leading to unintended biological consequences. For a novel compound like this compound with limited characterization, understanding and minimizing off-target effects is crucial to ensure that the observed experimental phenotype is a direct result of its intended activity and not a secondary, unrelated interaction. This is critical for accurate interpretation of research data and for the development of selective therapeutic agents.

Q3: What are the initial signs that this compound might be causing off-target effects in my cell culture experiments?

Common indicators of potential off-target effects include:

  • High Cytotoxicity: Significant cell death observed at concentrations close to the effective dose for the desired biological activity.

  • Inconsistent Phenotypes: Discrepancies in cellular responses compared to other known compounds with similar proposed mechanisms.

  • Phenotype-Concentration Mismatch: The observed phenotype does not correlate well with the dose-response curve for the intended target inhibition.

  • Unexplained Cellular Changes: Morphological or physiological changes in cells that are not readily explained by the presumed on-target mechanism.

Q4: How can I begin to distinguish between on-target and off-target effects of this compound?

A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the desired phenotype and the CC50 for cytotoxicity. A large therapeutic window (ratio of CC50 to EC50) suggests better on-target specificity.

  • Orthogonal Assays: Use alternative methods to validate the observed phenotype. For example, if this compound is hypothesized to inhibit a specific pathway, use another known inhibitor of that pathway to see if it recapitulates the phenotype.

  • Target Engagement Assays: If a putative target is identified, perform assays to confirm direct binding of this compound to this target in a cellular context.

  • Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the proposed target. If the resulting phenotype mimics that of this compound treatment, it provides strong evidence for on-target activity.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at the effective concentration.
  • Possible Cause: Off-target effects leading to general cellular toxicity.

  • Troubleshooting Steps:

    • Optimize Concentration: Carefully titrate this compound to the lowest effective concentration that elicits the desired on-target phenotype while minimizing cytotoxicity.

    • Time-Course Experiment: Reduce the incubation time. Off-target effects can sometimes be time-dependent.

    • Serum Concentration: Vary the serum concentration in your culture medium. Serum proteins can bind to compounds and modulate their free concentration and activity.

    • Formulation Check: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic final concentration in the culture medium. Run a vehicle-only control.

Issue 2: The observed phenotype is not consistent with the proposed mechanism of action.
  • Possible Cause: this compound may have a different primary target or engage multiple targets.

  • Troubleshooting Steps:

    • Literature Review: Search for literature on compounds with similar chemical structures to this compound to identify potential alternative targets or mechanisms.

    • Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify cellular pathways that are significantly altered by this compound treatment. This can provide clues to its mechanism of action.

    • Phenotypic Screening: Test the effect of this compound in a panel of cell lines with different genetic backgrounds to identify potential dependencies on specific signaling pathways.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (μg/mL)% Target Inhibition% Cell Viability
0.1598
0.52595
150 (EC50)90
59070
109550 (CC50)
209820

This table presents a hypothetical scenario for illustrative purposes.

Table 2: Experimental Approaches to Validate On-Target Effects

Experimental ApproachPrincipleExpected Outcome for On-Target Effect
Orthogonal Inhibitor Use a structurally different inhibitor for the same proposed target.The orthogonal inhibitor should produce a similar phenotype to this compound.
Target Knockdown/Out Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the proposed target protein.The phenotype of target knockdown/out cells should mimic the phenotype observed with this compound treatment.
Target Overexpression Overexpress the proposed target protein in cells.Increased levels of the target protein may require higher concentrations of this compound to achieve the same effect.
Binding Affinity Assay Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).Demonstrate direct binding of this compound to the purified target protein.
Cellular Thermal Shift Assay (CETSA) Target protein stabilization upon ligand binding.Increased thermal stability of the target protein in the presence of this compound.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve to calculate the EC50 and CC50 values.

Protocol 2: Target Validation using CRISPR/Cas9 Knockout
  • gRNA Design: Design two to three guide RNAs (gRNAs) targeting the gene of the putative target protein.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Knockout Validation: Verify the knockout of the target protein in the isolated clones using Western blot or qPCR.

  • Phenotypic Analysis: Treat the knockout and wild-type control cells with this compound and assess for the phenotype of interest. A loss of the this compound-induced phenotype in the knockout cells would confirm the on-target effect.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: On-Target Validation cluster_3 Phase 4: Conclusion A Dose-Response Curve (EC50 & CC50) B Phenotypic Analysis A->B Determine optimal concentration C High Cytotoxicity? B->C D Inconsistent Phenotype? B->D E Orthogonal Approaches (e.g., other inhibitors) D->E F Genetic Perturbation (e.g., CRISPR, siRNA) D->F I Identify Off-Target Effects E->I G Target Engagement Assays (e.g., CETSA) F->G H Confirm On-Target Effect G->H signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway MiyakamideB1 This compound Target Putative Target MiyakamideB1->Target Inhibition OffTarget Off-Target Protein MiyakamideB1->OffTarget Unintended Binding Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Unintended Phenotype (e.g., Cytotoxicity) Downstream2->Phenotype2 troubleshooting_logic Start Observe Unexpected Phenotype Q1 Is Cytotoxicity High? Start->Q1 A1 Optimize Concentration & Incubation Time Q1->A1 Yes Q2 Is Phenotype Inconsistent with Hypothesis? Q1->Q2 No A1->Q2 A2 Perform Pathway Analysis & Orthogonal Assays Q2->A2 Yes End Re-evaluate Hypothesis or Identify Off-Target Q2->End No A2->End

References

Miyakamide B1 stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific public data on the long-term stability and degradation pathways of Miyakamide B1. The following technical support guide is based on general principles for natural product stability and best practices in the pharmaceutical industry. It is intended to provide a framework for researchers and drug development professionals to establish appropriate storage and handling protocols for this compound. All recommendations should be verified through compound-specific experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific data for this compound is unavailable, for novel and potentially sensitive natural products, it is recommended to store the solid compound at -20°C or -80°C in a tightly sealed, opaque container to minimize degradation.[1][2] The storage area should be dark and have low humidity. For solutions, flash-freezing and storage at -80°C is a common practice to maintain stability.[1]

Q2: How should I handle this compound during experiments to minimize degradation?

A2: To minimize degradation during handling, it is advisable to:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use the compound promptly after weighing and preparing solutions.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Work on ice when handling solutions for extended periods.

  • Avoid repeated freeze-thaw cycles of solutions.[2] Aliquoting stock solutions is highly recommended.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact stability. While the optimal solvent for this compound needs to be experimentally determined, common starting points for similar natural products include DMSO, ethanol, or methanol (B129727) for stock solutions. For aqueous buffers, the pH should be carefully considered and optimized, as pH can be a critical factor in the stability of many compounds. It is crucial to perform a solvent stability study to identify the most suitable solvent for your specific application.

Q4: Are there any known incompatibilities for this compound?

A4: There is no specific information on the incompatibilities of this compound. As a general precaution, avoid strong acids, bases, and oxidizing agents. It is also advisable to assess compatibility with excipients and other formulation components at an early stage of development.

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity or potency of my this compound sample over time.

Possible Cause Troubleshooting Step
Chemical Degradation 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Analytical Assessment: Perform a purity analysis using a stability-indicating method like HPLC or LC-MS to check for the presence of degradation products.[3] Compare the chromatogram of the aged sample to a freshly prepared standard. 3. Forced Degradation Study: Conduct a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to understand the degradation profile and identify potential degradants.
Improper Handling 1. Review Handling Procedures: Ensure proper handling techniques are being followed, such as minimizing exposure to ambient conditions and avoiding repeated freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare fresh solutions from a new stock of the solid compound and repeat the bioassay.

Issue 2: I see new peaks appearing in my HPLC/LC-MS analysis of this compound.

Possible Cause Troubleshooting Step
Degradation 1. Characterize New Peaks: Use mass spectrometry (MS) and potentially NMR to identify the structure of the new peaks. This will provide insight into the degradation pathway. 2. Correlate with Storage Conditions: Analyze samples stored under different conditions (e.g., different temperatures, light exposure) to see if the formation of these peaks is correlated with specific storage parameters.
Contamination 1. Solvent Blank: Inject a solvent blank to rule out contamination from the solvent. 2. System Suitability: Run a system suitability test to ensure the analytical system is performing correctly.

Issue 3: The physical appearance of my solid this compound has changed (e.g., color change, clumping).

Possible Cause Troubleshooting Step
Moisture Absorption 1. Check Storage Container: Ensure the container is properly sealed and stored in a low-humidity environment. 2. Desiccant: Store the compound with a desiccant.
Degradation to Colored Impurities 1. Analytical Purity: Assess the purity of the sample using HPLC or another suitable technique. 2. Forced Degradation: Note any color changes during forced degradation studies to see if they correlate with the observed change.

Quantitative Data Summary (Illustrative Examples)

The following tables provide examples of how to summarize stability data. Note: This data is for other compounds and is for illustrative purposes only. Similar studies need to be conducted for this compound.

Table 1: Example Stability of Antibiotics in Human Plasma at Different Temperatures

AntibioticRoom Temp (24h)Refrigerated (4-6°C)Frozen (-80°C)
AmoxicillinUnstableStable (24h)Stable (12 months)
CefotaximeUnstableStable (72h)Stable (12 months)
ImipenemUnstableUnstableStable (6 months)
PiperacillinUnstableStable (24h)Stable (6 months)
Data adapted from a study on beta-lactam antibiotics and is for illustrative purposes.[1]

Table 2: Example Stability of Vitamin B1 (Thiamine) in Parenteral Nutrition Solutions

Storage Condition% Recovery after 72 hours
4°C with Photoprotection>95%
4°C without Photoprotection>95%
25°C with Photoprotection>90%
25°C without Photoprotection>90%
Data adapted from a study on the chemical stability of vitamins and is for illustrative purposes.[4]

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This is a general protocol that should be optimized for this compound.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation between the parent compound and any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Detection Wavelength: The UV wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For stability samples, dilute to the target concentration with the mobile phase or a suitable diluent.

    • Include a freshly prepared standard solution and a blank in each analytical run.

  • Data Analysis: The peak area of this compound is used to calculate its concentration. The appearance of new peaks indicates degradation. The percentage of degradation can be calculated using the formula: Degradation (%) = (1 - (Peak Area of Aged Sample / Peak Area of Initial Sample)) * 100[5]

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

  • Photodegradation: Expose the solid compound and a solution to UV and visible light.[6] A photostability chamber is recommended. A dark control should be run in parallel.

  • Analysis: Analyze all samples at various time points using the stability-indicating HPLC method to assess the extent of degradation and the profile of degradation products.

Visualizations

Miyakamide_B1 This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening) Miyakamide_B1->Hydrolysis_Product  Acid/Base Oxidation_Product Oxidation Product (e.g., epoxidation) Miyakamide_B1->Oxidation_Product  Oxidizing Agent Photodegradation_Product Photodegradation Product (e.g., isomerization) Miyakamide_B1->Photodegradation_Product  Light cluster_prep Sample Preparation cluster_analysis Analysis Fresh_Sample Prepare Fresh This compound Sample HPLC_Analysis HPLC/LC-MS Analysis Fresh_Sample->HPLC_Analysis Aged_Sample Retrieve Aged This compound Sample Aged_Sample->HPLC_Analysis Data_Processing Data Processing and Comparison HPLC_Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report Start Decreased Potency or New Peaks Observed Check_Storage Verify Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Review_Handling Review Handling Procedures Start->Review_Handling Purity_Analysis Perform HPLC/LC-MS Purity Analysis Check_Storage->Purity_Analysis Review_Handling->Purity_Analysis Forced_Degradation Conduct Forced Degradation Study Purity_Analysis->Forced_Degradation Identify_Degradants Identify Degradation Products (MS, NMR) Forced_Degradation->Identify_Degradants  Degradation Observed Optimize_Storage Optimize Storage Conditions Forced_Degradation->Optimize_Storage  No Degradation Identify_Degradants->Optimize_Storage Refine_Handling Refine Handling Procedures Optimize_Storage->Refine_Handling

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Miyakamide B1" did not yield specific information, suggesting it may be a rare compound or a potential typographical error. The information provided below is based on "Vitamin B1" (Thiamine), a compound with established research and data, which may share similar experimental challenges. This guide is intended to serve as a practical framework for researchers encountering batch-to-batch variability with complex organic molecules.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the primary cause?

A1: Inconsistent results in cell-based assays are a common issue arising from batch-to-batch variability. The primary causes can include:

  • Purity Differences: Even minor impurities can have significant biological effects, leading to off-target activities or altered potency of the compound.

  • Presence of Isomers: Different batches may contain varying ratios of stereoisomers or regioisomers, which can exhibit different biological activities.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products that may be inactive, have altered activity, or be cytotoxic.

  • Residual Solvents: Solvents used in the final purification steps can remain in the product and affect cellular health and assay performance.

Q2: How can we pre-emptively assess a new batch of this compound before committing to large-scale experiments?

A2: It is highly recommended to perform a comprehensive quality control (QC) assessment on each new batch. This should include:

  • Identity Verification: Confirm the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Solubility Testing: Determine the solubility in the solvents to be used in your experiments to ensure consistent stock solution preparation.

  • Preliminary Bioassay: Test the new batch in a small-scale, well-established bioassay to compare its activity with a previously characterized "golden batch".[1]

Q3: What are the best practices for storing this compound to minimize degradation and maintain consistency?

A3: Proper storage is crucial for maintaining the integrity of your compound. For this compound (based on general guidance for similar complex molecules):

  • Solid Form: Store as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keep at -20°C or -80°C.

  • In Solution: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol). Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C. The stability of vitamins in solution can be affected by temperature.[2]

Troubleshooting Guides

Issue 1: Reduced Potency or Complete Inactivity of a New Batch
  • Possible Cause 1: Incorrect Compound Identity.

    • Troubleshooting Step: Verify the chemical structure of the new batch using ¹H NMR and Mass Spectrometry. Compare the spectra with the reference data for this compound.

  • Possible Cause 2: Lower Purity.

    • Troubleshooting Step: Analyze the purity of the new batch using HPLC. Compare the purity profile with that of a previous, effective batch. If the purity is significantly lower, consider re-purification or obtaining a new batch from the supplier.

  • Possible Cause 3: Compound Degradation.

    • Troubleshooting Step: Check for the presence of degradation products using HPLC-MS. Review storage and handling procedures to ensure they are appropriate.

Issue 2: Increased or Unexpected Cytotoxicity
  • Possible Cause 1: Presence of Toxic Impurities.

    • Troubleshooting Step: Use HPLC-MS to identify any impurities not present in previous batches. If possible, identify the impurities and assess their known cytotoxicity.

  • Possible Cause 2: Residual Solvents from Synthesis/Purification.

    • Troubleshooting Step: Use Gas Chromatography (GC) or ¹H NMR to detect and quantify residual solvents. Ensure the levels are below acceptable limits for your experimental system.

  • Possible Cause 3: Altered Biological Activity.

    • Troubleshooting Step: The new batch may have a different isomeric ratio or polymorphic form, leading to a different biological activity profile. Consider performing dose-response curves and comparing the IC50 values with previous batches.

Data Presentation

Table 1: Example Quality Control Data for Two Batches of this compound

ParameterBatch A (Golden Standard)Batch B (New Lot)Acceptance Criteria
Appearance White to off-white solidWhite solidConforms to standard
Identity (¹H NMR) Conforms to structureConforms to structureConforms to reference
Purity (HPLC) 99.2%95.8%≥ 98.0%
Major Impurity 0.3%2.5%≤ 0.5%
Residual Solvents < 0.1%0.8% (Acetone)< 0.5%
Bioactivity (IC50) 10.5 µM25.2 µM± 20% of Golden Standard

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a 1 mg/mL solution of the this compound batch to be tested in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: In Vitro Bioactivity Assay (Example: MTT Assay for Cytotoxicity)
  • Cell Seeding:

    • Seed a 96-well plate with a suitable cell line at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the this compound batch in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

G cluster_0 This compound (assumed Thiamine) Signaling Pathway cluster_1 Key Metabolic Enzymes Thiamine Thiamine (Vitamin B1) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation PDH Pyruvate Dehydrogenase (Glycolysis to Krebs Cycle) TPP->PDH Coenzyme for aKGDH α-Ketoglutarate Dehydrogenase (Krebs Cycle) TPP->aKGDH Coenzyme for Transketolase Transketolase (Pentose Phosphate Pathway) TPP->Transketolase Coenzyme for Energy Cellular Energy Production (ATP) PDH->Energy aKGDH->Energy Biosynthesis Nucleic Acid & Amino Acid Precursor Synthesis Transketolase->Biosynthesis

Caption: Assumed signaling pathway of this compound based on Thiamine's role in metabolism.

G cluster_0 Experimental Workflow for Batch Variability Assessment cluster_1 Physicochemical Analysis NewBatch Receive New Batch of this compound Identity Identity Confirmation (NMR, MS) NewBatch->Identity Purity Purity Assessment (HPLC, UPLC) NewBatch->Purity Solubility Solubility Test NewBatch->Solubility Bioassay Preliminary Bioactivity Assay (e.g., MTT) Purity->Bioassay Compare Compare with 'Golden Batch' Data Bioassay->Compare Decision Accept or Reject Batch Compare->Decision

Caption: Workflow for assessing the quality and consistency of new compound batches.

References

Technical Support Center: Enhancing the Insecticidal Potency of Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Miyakamide B1. This resource is designed for researchers, scientists, and drug development professionals who are working to optimize the insecticidal properties of this natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that this compound has insecticidal activity, but its potency is lower than desired. What are the first steps to improve its efficacy?

A1: To systematically enhance the insecticidal potency of this compound, a multi-pronged approach is recommended. The initial steps should focus on understanding its mechanism of action and optimizing its delivery to the target insect.

  • Preliminary Mechanism of Action (MoA) Studies: Identifying the physiological target of this compound is crucial. Broad-spectrum inhibitor assays can provide initial clues. For example, testing for inhibition of key insect enzymes like acetylcholinesterase (AChE) can be a starting point.[1]

  • Formulation Optimization: The way this compound is delivered to the insect can significantly impact its effectiveness. Experimenting with different formulations can enhance its stability, solubility, and penetration through the insect's cuticle.[2][3][4]

  • Synergist Screening: Many insects possess metabolic enzymes (e.g., P450 monooxygenases, esterases) that can detoxify xenobiotics. Co-formulating this compound with a synergist that inhibits these enzymes can increase its potency.[5][6]

Q2: How can I determine the primary mode of entry of this compound into the target insect?

A2: Understanding whether this compound acts as a contact, stomach, or respiratory poison is essential for developing an effective application strategy.

  • Contact Toxicity Assays: Apply this compound directly to the insect's cuticle (e.g., topical application on the thorax).

  • Stomach Toxicity Assays: Incorporate this compound into the insect's diet (e.g., coating a leaf disc for chewing insects or adding to a liquid diet for sucking insects).[1]

  • Respiratory Toxicity Assays: Volatilize this compound in a sealed container with the insects to determine its fumigant effect.

By comparing the mortality rates across these different application methods, you can identify the primary mode of entry.

Q3: What are some common strategies for the structural modification of a natural product like this compound to enhance its insecticidal activity?

A3: Structural modification of a lead compound is a classic strategy in pesticide development. The goal is to create analogues with improved potency, selectivity, and metabolic stability.

  • Identify the Pharmacophore: Through structure-activity relationship (SAR) studies, you can identify the key functional groups in the this compound molecule that are responsible for its insecticidal activity.

  • Analogue Synthesis: Synthesize a series of analogues with modifications to the peripheral parts of the molecule while keeping the pharmacophore intact. For example, altering substituent groups could enhance binding to the target site.

  • Bioisosteric Replacement: Replace certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile.

Troubleshooting Guides

Problem 1: Inconsistent results in bioassays.

  • Possible Cause 1: Instability of this compound.

    • Troubleshooting: Natural products can be sensitive to environmental conditions.[2] Assess the stability of this compound under your experimental conditions (e.g., exposure to light, temperature, and pH). Consider using protective formulations.

  • Possible Cause 2: Insect Resistance.

    • Troubleshooting: If using a lab strain of insects, ensure it has not developed resistance to other insecticides with a similar mode of action.[2] It is advisable to use a susceptible insect strain for baseline studies.

  • Possible Cause 3: Inconsistent Application.

    • Troubleshooting: Ensure your application method is precise and repeatable. For example, in topical applications, use a microapplicator for accurate dosing. For dietary assays, ensure homogenous mixing of the compound in the diet.[2]

Problem 2: High mortality in control groups.

  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting: The solvent used to dissolve this compound might be toxic to the insects. Run a control with the solvent alone to determine its effect on mortality. If it is toxic, explore less toxic alternative solvents.

  • Possible Cause 2: Stressful Experimental Conditions.

    • Troubleshooting: Ensure the environmental conditions (temperature, humidity, photoperiod) are optimal for the insect species being tested. High levels of stress can lead to increased mortality.

Experimental Protocols

Protocol 1: Screening for Synergistic Activity with Piperonyl Butoxide (PBO)

This protocol is designed to determine if the insecticidal activity of this compound is enhanced by inhibiting metabolic detoxification in the target insect.

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

    • Dissolve Piperonyl Butoxide (PBO) in the same solvent to create a separate stock solution.

  • Determine Sub-lethal Doses:

    • Conduct a dose-response experiment with this compound alone to determine the LC25 (lethal concentration that kills 25% of the population).

    • Conduct a similar experiment with PBO alone to find a concentration that causes minimal to no mortality.

  • Synergism Assay:

    • Prepare a solution containing the LC25 of this compound combined with the pre-determined non-lethal concentration of PBO.

    • Treat a group of insects with this combination solution using the appropriate application method (e.g., topical application).

    • Include control groups treated with this compound alone, PBO alone, and the solvent alone.

  • Data Analysis:

    • Record mortality after 24, 48, and 72 hours.

    • If the mortality in the combination treatment is significantly higher than the sum of the mortalities for this compound and PBO alone, it indicates a synergistic effect.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a method to investigate if this compound inhibits the enzyme acetylcholinesterase, a common target for insecticides.[1]

  • Enzyme Preparation:

    • Homogenize the heads of the target insects in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.

    • Centrifuge the homogenate to pellet cellular debris. The supernatant will contain the crude AChE extract.

  • Inhibition Assay:

    • In a 96-well plate, add the AChE extract, a substrate (e.g., acetylthiocholine (B1193921) iodide), and a chromogen (e.g., DTNB - Ellman's reagent).

    • Add varying concentrations of this compound to the wells.

    • Include a positive control (a known AChE inhibitor like physostigmine) and a negative control (solvent alone).

  • Data Measurement and Analysis:

    • Measure the change in absorbance over time using a microplate reader. The rate of color change is proportional to AChE activity.

    • Calculate the percentage of AChE inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity).

Data Presentation

Table 1: Hypothetical Synergism Bioassay Data

TreatmentConcentration24h Mortality (%)48h Mortality (%)72h Mortality (%)
Control (Solvent)-235
This compoundLC25252830
PBO10 µg/mL356
This compound + PBOLC25 + 10 µg/mL657585

Table 2: Hypothetical AChE Inhibition Data

CompoundIC50 (µg/mL)
This compound15.2
Physostigmine (Positive Control)0.8

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Assessment cluster_phase2 Phase 2: Potency Enhancement Strategies cluster_phase3 Phase 3: Mechanism of Action Studies start Start with this compound potency Assess Baseline Insecticidal Potency start->potency formulation Formulation Optimization (Adjuvants, pH) potency->formulation synergism Synergist Screening (e.g., PBO) potency->synergism structural Structural Modification (SAR Studies) potency->structural moa Investigate Mode of Action (e.g., AChE Assay) formulation->moa synergism->moa target_site Identify Target Site structural->target_site moa->target_site end Optimized this compound with Enhanced Potency target_site->end signaling_pathway cluster_insect Insect System Miyakamide_B1 This compound Detox_Enzymes Detoxification Enzymes (e.g., P450s, Esterases) Miyakamide_B1->Detox_Enzymes Metabolized by Target_Site Neuronal Target Site (e.g., AChE) Miyakamide_B1->Target_Site Binds to & Inhibits PBO PBO (Synergist) PBO->Detox_Enzymes Inhibits Detox_Enzymes->Miyakamide_B1 Detoxifies Effect Insect Paralysis & Death Target_Site->Effect Leads to

References

Technical Support Center: Synthesis of Miyakamide B1 and Related Cyclic Depsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a total synthesis of Miyakamide B1 has not been reported in peer-reviewed scientific literature. Information from vendors indicates its molecular formula is C₃₁H₃₂N₄O₄ and it exhibits antibiotic and cytotoxic activity.[1] Based on its name and molecular formula, this compound is likely a cyclic depsipeptide.

This technical support center provides troubleshooting guides and FAQs for the challenges anticipated during the synthesis of this compound, based on established methodologies for structurally related cyclic depsipeptides. Cyclic depsipeptides are a class of natural products containing both amide and ester bonds within a macrocyclic ring, and their synthesis presents a unique set of challenges.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a viable general strategy for the total synthesis of a cyclic depsipeptide like this compound?

A1: A convergent retrosynthetic strategy is typically employed. The synthesis begins by disconnecting the macrocycle at a strategic bond—usually an amide (macrolactamization) or an ester (macrolactonization)—to reveal a linear peptide precursor. This linear precursor is then further broken down into smaller, manageable fragments, such as individual amino acids, hydroxy acids, or di/tripeptide units, which are synthesized separately and then coupled together.

G Miyakamide_B1 This compound (Cyclic Depsipeptide Target) Linear_Precursor Linear Depsipeptide Precursor Miyakamide_B1->Linear_Precursor Macrocyclization (Amide or Ester Bond Formation) Fragments Protected Amino Acids & Hydroxy Acids Linear_Precursor->Fragments Solid-Phase or Solution-Phase Fragment Coupling

Caption: General Retrosynthetic Analysis for a Cyclic Depsipeptide.

Q2: What are the primary challenges in synthesizing cyclic depsipeptides?

A2: Researchers will likely encounter four main challenges:

  • Synthesis of the Linear Precursor: Efficiently coupling amino and hydroxy acids, especially those that are sterically hindered or prone to aggregation, can be difficult.[4][5]

  • Macrocyclization: The ring-closing step is often the bottleneck. It is an entropically disfavored intramolecular reaction that competes with intermolecular polymerization.[6]

  • Control of Stereochemistry: Preventing epimerization (racemization) of chiral centers, particularly the C-terminal amino acid during its activation for cyclization, is critical.[7][8]

  • Orthogonal Protecting Group Strategy: A carefully planned protecting group scheme is necessary to selectively unmask the functional groups involved in cyclization without disturbing other protected groups on the side chains.[9][10][11]

Q3: Should the macrocyclization be performed on-resin or in solution?

A3: Both strategies have distinct advantages and disadvantages.

  • On-Resin Cyclization: This approach leverages the "pseudo-dilution" effect of the solid support, where peptide chains are isolated from each other, thus favoring the intramolecular cyclization over intermolecular oligomerization.[12][13] It can also simplify purification. However, the kinetics can be slower, and the attached peptide may have conformational constraints that hinder cyclization.

  • Solution-Phase Cyclization: This is the more traditional method. The linear precursor is cleaved from the resin and then cyclized in solution. This allows the peptide greater conformational flexibility to adopt a favorable pre-cyclization state. However, it requires strict adherence to high-dilution conditions to prevent polymerization and often involves more complex purification steps.[6]

Troubleshooting Guides

Problem Area 1: Low-Yielding Macrocyclization

Q: My cyclization reaction is producing a low yield of the desired monomeric macrocycle, with significant amounts of dimers and other oligomers. How can I fix this?

A: This is a classic problem of intermolecular reactions outcompeting the desired intramolecular cyclization. The primary solution is to enforce high-dilution conditions .

  • Underlying Principle: The rate of the intramolecular cyclization (a first-order reaction) is dependent only on the precursor concentration, while the rate of intermolecular polymerization (a second-order reaction) is dependent on the square of the concentration. By drastically lowering the concentration, you kinetically favor the desired cyclization.[12]

  • Troubleshooting Steps:

    • Lower Concentration: Ensure the final concentration of the linear precursor is in the range of 0.1 - 1.0 mM.

    • Use a Syringe Pump: The most effective method is to use a syringe pump to add a solution of the linear precursor very slowly (e.g., over 4-12 hours) to a large volume of stirred solvent containing the coupling reagents. This maintains a state of pseudo-infinite dilution where each molecule reacts before another is introduced.[2]

    • Solvent Choice: Use a solvent that fully dissolves the linear precursor and promotes a folded conformation that brings the reactive termini closer. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, sometimes in combination.

    • Temperature: While room temperature is common, adjusting the temperature (0 °C to 50 °C) can sometimes influence the conformational equilibrium and reaction rates favorably.

ParameterTypical ConditionRationale
Precursor Concentration 0.1 - 1.0 mMKinetically favors intramolecular vs. intermolecular reaction.[12][14]
Method of Addition Syringe pump over 4-12 hMaintains pseudo-infinite dilution, preventing concentration buildup.[2]
Solvent Anhydrous DMF or DCMEnsures complete solvation and stability of reagents.
Temperature 0 - 25 °CBalances reaction rate while minimizing potential side reactions.

Table 1. Recommended Starting Conditions for Solution-Phase Macrocyclization.

Problem Area 2: Epimerization During Cyclization

Q: My final product is contaminated with a significant amount of a diastereomer. How can I prevent epimerization of the C-terminal amino acid?

A: Epimerization during amide bond formation, especially at the activated C-terminus, is a major side reaction. It proceeds through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face upon ring-opening, leading to loss of stereochemical integrity.[8]

G cluster_0 Epimerization Pathway Activated_AA Activated C-Terminal Amino Acid (L-config) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H₂O L_Product Desired Peptide (L-config) Oxazolone->L_Product Nucleophilic Attack (Desired Path) D_Product Epimerized Peptide (D-config) Oxazolone->D_Product Protonation & Attack (Epimerization)

Caption: Mechanism of C-terminal epimerization via an oxazolone intermediate.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Use reagents known for low epimerization. Uronium/aminium reagents based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU) are generally superior to those based on HOBt (e.g., HBTU).[15][16][17] Phosphonium reagents like PyBOP are also effective. DEPBT is reported to be particularly good for coupling easily epimerized residues.[18]

    • Base Selection: Avoid strong, sterically unhindered bases. Use a hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM). Use the minimum necessary amount of base (typically 2-3 equivalents).

    • Lower Temperature: Performing the reaction at 0 °C can significantly reduce the rate of oxazolone formation relative to the rate of coupling.

    • Strategic Cyclization Site: If possible, design the synthesis to cyclize at a site less prone to epimerization, such as a Glycine (achiral) or Proline (oxazolone formation is disfavored) residue.

Coupling ReagentAdditiveEpimerization RiskNotes
HATU (built-in)LowVery efficient and fast coupling.[17] Considered a gold standard.
HCTU (built-in)Low-MediumA cost-effective alternative to HATU, generally very effective.
COMU (built-in)Very LowOxyma-based reagent with excellent performance and water-soluble byproducts.[16][17]
PyBOP NoneLow-MediumPhosphonium salt, good for avoiding guanidinylation side reactions seen with uronium salts.[18]
DIC/OxymaPure OxymaPureLowA modern, safer, and highly effective alternative to DIC/HOBt.[15]

Table 2. Comparison of Common Coupling Reagents for Macrolactamization.

Problem Area 3: Orthogonal Protecting Group Strategy

Q: I need to perform a head-to-side-chain cyclization between the C-terminus and a lysine (B10760008) side chain. What is a suitable protecting group strategy?

A: This requires a three-dimensional orthogonal protecting group scheme. The standard Fmoc/tBu strategy provides two dimensions. A third, selectively removable group is needed for the functions involved in the cyclization.

  • Strategy:

    • Backbone α-Amine: Use the standard Fmoc group, removed by piperidine.

    • Side Chains (not involved in cyclization): Use acid-labile groups like t-Butyl (tBu) for Asp, Glu, Ser, Thr, Tyr and Boc for Lys, Trp. These are removed during the final cleavage with Trifluoroacetic Acid (TFA).

    • Side Chain (involved in cyclization): For the lysine side chain that will form the lactam bridge, use a group orthogonal to both Fmoc and tBu. The Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups are excellent choices.

      • Alloc is removed by a Palladium(0) catalyst (e.g., Pd(PPh₃)₄).

      • Dde is removed by 2% hydrazine (B178648) in DMF.[19]

G cluster_0 Orthogonal Protection Workflow Start Start: Fmoc-AA(tBu)-Resin SPPS 1. Piperidine (Fmoc Removal) 2. Coupling Next Fmoc-AA Start->SPPS Linear_Peptide Protected Linear Peptide on Resin [Boc-N-term...Lys(Alloc)...COOH] SPPS->Linear_Peptide Repeat n times N_Term_Deprotection Piperidine (Final Fmoc Removal) or Boc-protection of N-terminus Linear_Peptide->N_Term_Deprotection Alloc_Removal Pd(PPh₃)₄ / Scavenger (Alloc Removal) Free_Side_Chain Free Lysine Side Chain Amino Group Alloc_Removal->Free_Side_Chain Cyclization_Ready Linear Peptide Ready for Cyclization N_Term_Deprotection->Alloc_Removal Cyclization On-Resin or Solution Phase Macrolactamization Cyclization_Ready->Cyclization Final_Cleavage TFA Cocktail (Cleavage from Resin & tBu Removal) Cyclization->Final_Cleavage Final_Product Final Cyclic Peptide Final_Cleavage->Final_Product

Caption: Workflow for a Head-to-Side-Chain Cyclization using an Alloc Group.

Experimental Protocols

Protocol: General Procedure for Solution-Phase Macrolactamization

This protocol provides a general method for the crucial ring-closing step of a linear depsipeptide precursor using high-dilution conditions.

  • Preparation of the Linear Precursor:

    • Synthesize the fully protected linear depsipeptide on a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin).

    • Selectively deprotect the N-terminal (e.g., Fmoc removal with piperidine) and C-terminal (e.g., Allyl ester removal with Pd(PPh₃)₄) functional groups.

    • Cleave the linear precursor from the resin using a mild acidic cocktail (e.g., 1% TFA in DCM or TFE/DCM) to keep side-chain protecting groups intact.

    • Purify the linear precursor by flash chromatography or RP-HPLC. Lyophilize to obtain a fluffy white powder. Confirm mass by ESI-MS.

  • High-Dilution Cyclization Setup:

    • In a large, oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add a large volume of anhydrous solvent (e.g., DMF or DCM) to achieve a final concentration of ~0.5 mM.

    • Add the coupling reagent (e.g., HATU, 1.5 equiv.) and a non-nucleophilic base (e.g., 2,4,6-collidine, 3.0 equiv.) to the stirred solvent.

    • Prepare a separate solution of the linear precursor in the same anhydrous solvent in a gas-tight syringe.

    • Mount the syringe on a syringe pump. Place the needle tip below the surface of the stirred solvent in the reaction flask.

  • Reaction Execution:

    • Begin the slow addition of the linear precursor solution via the syringe pump over a period of 8-12 hours at room temperature under an inert atmosphere (N₂ or Ar).

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction for the disappearance of the linear precursor starting material by LC-MS.

    • Once complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection and Purification:

    • Purify the protected cyclic peptide by flash chromatography.

    • Treat the purified product with a final deprotection cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours to remove all side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the final cyclic depsipeptide by preparative RP-HPLC and lyophilize to yield the final product. Characterize by HRMS and NMR.

References

Validation & Comparative

Miyakamide B1: A Comparative Analysis of Bioactivity with Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Miyakamide B1, a metabolite isolated from Aspergillus flavus, with other notable fungal metabolites. The focus is on objectively presenting experimental data on cytotoxicity and growth inhibition to aid in research and drug development.

Comparative Bioactivity Data

The bioactivity of this compound and other selected fungal metabolites are summarized in the table below. The data highlights the cytotoxic effects against the P388 murine leukemia cell line and the growth inhibitory activity against the brine shrimp, Artemia salina.

MetaboliteProducing OrganismBioactivity AssayResult
This compound Aspergillus flavus var. columnarisCytotoxicity against P388 cellsIC50: 8.8 µg/mL[1]
Growth inhibition against Artemia salinaMIC: 20 µg/mL[1]
Kasarin Hyphomycetes sp.Cytotoxicity against P388 cellsIC50: 34 µg/mL
Pyrenocine E Penicillium waksmaniiCytotoxicity against P388 cellsED50: 1.30 µg/mL
Chaetomugilin D Chaetomium globosumCytotoxicity against P388 cellsIC50: 3.3 µM
6,8-di-O-methylaverufin Aspergillus versicolorLethality against Artemia salinaLC50: 0.5 µg/mL
Trichosordarin A Trichoderma harzianumToxicity to Artemia salinaToxic

Signaling Pathways and Mechanism of Action

While the precise signaling pathway of this compound's cytotoxic activity has not been fully elucidated in the reviewed literature, many cytotoxic fungal metabolites exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptosis pathway that can be triggered by such compounds. It is important to note that this is a representative model, and the specific molecular targets of this compound remain a subject for further investigation.

G Generalized Apoptotic Pathway cluster_0 Initiation Phase cluster_1 Execution Phase Cytotoxic_Compound Cytotoxic Fungal Metabolite (e.g., this compound) Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Cytotoxic_Compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_Activation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Bodies Phagocytosis Phagocytosis by Immune Cells Apoptotic_Bodies->Phagocytosis

A generalized model of apoptosis induction by a cytotoxic compound.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

P388 Murine Leukemia Cell Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic activity of a compound against the P388 cell line.

1. Cell Culture and Preparation:

  • P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Prior to the assay, cells are harvested during the logarithmic growth phase and their viability is assessed (e.g., using trypan blue exclusion).

  • A cell suspension is prepared at a specific density (e.g., 1 x 10^5 cells/mL).

2. Assay Procedure:

  • 100 µL of the cell suspension is seeded into each well of a 96-well microplate.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.

  • 100 µL of the diluted compound is added to the wells to achieve the final desired concentrations.

  • Control wells containing cells with the solvent (vehicle control) and a known cytotoxic agent (positive control) are also included.

  • The plate is incubated for a specified period (e.g., 48-72 hours).

3. Measurement of Cytotoxicity:

  • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

G P388 Cytotoxicity Assay Workflow Start Start Cell_Culture Culture P388 Cells Start->Cell_Culture Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate Seed Cells in 96-well Plate Harvest_Cells->Seed_Plate Add_Compound Add Compound to Wells Seed_Plate->Add_Compound Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a typical P388 cytotoxicity assay.
Artemia salina (Brine Shrimp) Lethality Bioassay

This bioassay is a simple and rapid method for preliminary toxicity screening of chemical compounds.

1. Hatching of Brine Shrimp Cysts:

  • Artemia salina cysts are hatched in a container with artificial seawater under constant aeration and illumination for 24-48 hours.

  • The hatched nauplii (larvae) are attracted to a light source and collected.

2. Assay Procedure:

  • The test compound is dissolved in a suitable solvent and serially diluted in artificial seawater.

  • A specific number of nauplii (e.g., 10-15) are transferred into the wells of a 24-well or 96-well plate containing the different concentrations of the test compound.

  • Control wells with the solvent and a known toxin (e.g., potassium dichromate) are included.

  • The plate is incubated for 24 hours under illumination.

3. Determination of Lethality:

  • The number of dead nauplii in each well is counted under a microscope.

  • The percentage of mortality is calculated for each concentration.

  • The LC50 value (the concentration of the compound that is lethal to 50% of the nauplii) is determined.

G Artemia salina Bioassay Workflow Start Start Hatch_Cysts Hatch Artemia salina Cysts Start->Hatch_Cysts Collect_Nauplii Collect Nauplii Hatch_Cysts->Collect_Nauplii Transfer_Nauplii Transfer Nauplii to Test Wells Collect_Nauplii->Transfer_Nauplii Prepare_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Wells Prepare_Compound->Add_Compound Transfer_Nauplii->Add_Compound Incubate Incubate for 24h Add_Compound->Incubate Count_Mortality Count Dead Nauplii Incubate->Count_Mortality Analyze_Data Calculate LC50 Count_Mortality->Analyze_Data End End Analyze_Data->End

Workflow for the Artemia salina lethality bioassay.

References

Miyakamide B1: A Comparative Analysis Against Established P388 Cell Line Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Miyakamide B1 against the P388 murine leukemia cell line. This guide offers a side-by-side analysis with established chemotherapeutic agents, presenting available experimental data and methodologies to facilitate informed decisions in anticancer research.

Introduction to P388 Cell Line Inhibitors

The P388 cell line, derived from a murine lymphoid neoplasm, is a widely utilized model in cancer research for screening potential cytotoxic compounds. Its rapid proliferation and sensitivity to various chemotherapeutic agents make it a valuable tool for identifying and characterizing novel anticancer drugs. This guide focuses on this compound, a natural product, and compares its inhibitory activity with three well-established chemotherapy drugs: Doxorubicin, Etoposide, and Vincristine.

Quantitative Analysis of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its counterparts against the P388 cell line. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

CompoundIC50 against P388 CellsAssay MethodReference
This compound 8.8 µg/mLNot Specified
Doxorubicin Data not available for P388 via MTT assay in searched articles.-
Etoposide 0.30 mg/mL (against P388 topoisomerase II)DNA Relaxation Assay[1]
Vincristine Data not available for P388 via MTT assay in searched articles.-

Note: The IC50 value for Etoposide is against the topoisomerase II enzyme from P388 cells, not a direct cellular cytotoxicity value from an MTT assay, which may not be directly comparable to whole-cell cytotoxicity data.[1] IC50 values for Doxorubicin and Vincristine specifically against the P388 cell line using a standardized MTT assay were not consistently available in the reviewed literature, highlighting a gap in directly comparable data.

Experimental Protocols

The determination of cytotoxic activity is predominantly performed using cell viability assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol for P388 Cells

  • Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in a suitable culture medium and incubated to allow for cell attachment and growth.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Doxorubicin, Etoposide, Vincristine) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, a solution of MTT is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a further few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively characterized in the available literature. However, many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a generalized intrinsic apoptosis pathway, which is a common mechanism for many anticancer drugs.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Response cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) This compound->Bcl2 Induces Other Inhibitors Other Inhibitors Other Inhibitors->Bcl2 Induces CytoC Cytochrome c Release Bcl2->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway initiated by cytotoxic agents.

Mechanisms of Comparator Drugs:

  • Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Etoposide: A topoisomerase II inhibitor that forms a complex with the enzyme and DNA, resulting in DNA strand breaks and subsequent apoptosis.[1]

  • Vincristine: A vinca (B1221190) alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

Conclusion

This compound demonstrates cytotoxic activity against the P388 cell line. However, a definitive comparison of its potency with standard chemotherapeutic agents like Doxorubicin and Vincristine is hampered by the lack of standardized, directly comparable IC50 data from MTT assays on this specific cell line. The mechanism of action for this compound remains to be fully elucidated, which is a critical area for future research to understand its therapeutic potential. This guide underscores the need for further head-to-head studies employing consistent experimental protocols to accurately position this compound within the landscape of P388 cell line inhibitors.

References

Unveiling Beauvericin: A Fungal Metabolite's Potent Insecticidal Activity Across Diverse Insect Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the insecticidal efficacy of Beauvericin, a naturally derived cyclodepsipeptide from entomopathogenic fungi, reveals its potent and broad-spectrum activity against various insect pests. This guide provides a comparative overview of Beauvericin's performance against other insecticides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Beauvericin, a secondary metabolite produced by various fungal species, including Beauveria bassiana, has demonstrated significant insecticidal properties, positioning it as a promising candidate for the development of novel bio-insecticides. Its unique mode of action and efficacy against a range of insect orders warrant a closer examination of its potential in pest management strategies.

Comparative Efficacy of Beauvericin

Experimental data from various studies have highlighted the dose-dependent insecticidal effects of Beauvericin. The following table summarizes its efficacy, often measured as LC50 (50% lethal concentration) or mortality rate, in different insect models and compares it with other insecticidal compounds.

Insect ModelInsecticideConcentration/DoseMortality Rate (%) / LC50Citation
Spodoptera frugiperda (Fall Armyworm)N-trans-feruloyl tyramine47.97 µg/mL (LC50)50
Mythimna separata (Oriental Armyworm)Compound 8q (Anthranilic Diamide)0.8 mg/L80
Mythimna separata (Oriental Armyworm)Chlorantraniliprole0.8 mg/L<80
Mythimna separata (Oriental Armyworm)Compound 8i (Anthranilic Diamide)0.8 mg/L60
Spodoptera littoralis (Cotton Leafworm)Emamectin benzoateNot specifiedMost effective
Spodoptera littoralis (Cotton Leafworm)LufenuronNot specifiedSecond most effective
Spodoptera littoralis (Cotton Leafworm)SpinosadNot specifiedLowest effectiveness

Mechanism of Action: A Multi-faceted Approach

Beauvericin exerts its insecticidal effect through a complex mechanism of action, primarily by disrupting cellular ion homeostasis. It acts as an ionophore, forming channels in cell membranes and increasing their permeability to cations, particularly calcium (Ca2+). This influx of calcium ions into the cytoplasm triggers a cascade of downstream events leading to cell death.

Beauvericin Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beauvericin Beauvericin Ion_Channel Ion Channel Formation Beauvericin->Ion_Channel Induces Ca_Influx Increased Ca2+ Permeability (Ca2+ Influx) Ion_Channel->Ca_Influx Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Causes Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death

Figure 1: Proposed mechanism of action for Beauvericin.

Experimental Protocols

To ensure the reproducibility and validation of the insecticidal activity of Beauvericin, standardized experimental protocols are crucial. The following outlines a general workflow for conducting insect bioassays.

General Workflow for Insect Bioassay

Insect Bioassay Workflow Insect_Rearing Insect Rearing (Specific developmental stage) Application Application Method (e.g., Topical, Dietary) Insect_Rearing->Application Compound_Prep Compound Preparation (Beauvericin & Controls) Compound_Prep->Application Incubation Incubation (Controlled environment) Application->Incubation Data_Collection Data Collection (Mortality, Sub-lethal effects) Incubation->Data_Collection Data_Analysis Data Analysis (LC50, LT50 calculation) Data_Collection->Data_Analysis

Figure 2: A generalized workflow for insect bioassays.
Detailed Methodologies

1. Insect Rearing:

  • Insect species are maintained in a controlled environment with specific temperature, humidity, and photoperiod conditions to ensure a healthy and uniform population for testing.

  • Larvae are typically reared on an artificial diet.

2. Compound Preparation:

  • Beauvericin and other test compounds are dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a stock solution.

  • Serial dilutions are prepared to obtain a range of concentrations for dose-response analysis.

  • A solvent-only control and a negative control (untreated) are included in all assays.

3. Application Methods:

  • Dietary Exposure: The test compound is incorporated into the artificial diet. Insects are then allowed to feed on the treated diet for a specific duration.

  • Topical Application: A precise volume of the test compound solution is applied directly to the dorsal thorax of the insect using a micro-applicator.

  • Contact Toxicity: The inner surface of a container (e.g., vial, petri dish) is coated with the test compound. Insects are then introduced into the container.

4. Incubation and Observation:

  • Treated insects are maintained under the same controlled conditions as the rearing colony.

  • Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Sub-lethal effects, such as reduced feeding, growth inhibition, or developmental abnormalities, may also be observed and quantified.

5. Data Analysis:

  • The obtained mortality data is corrected for control mortality using Abbott's formula.

  • Probit analysis or log-logistic regression is used to calculate the LC50 (lethal concentration for 50% of the population) and LT50 (lethal time for 50% of the population) values.

Concluding Remarks

Beauvericin demonstrates significant potential as a bio-insecticide due to its potent activity against a broad range of insect pests and its unique mode of action. Further research is warranted to explore its field efficacy, environmental safety, and potential for integration into pest management programs. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to validate and expand upon the insecticidal applications of this promising fungal metabolite.

Comparative Analysis of the Cellular Specificity of Miyakamide B1 and Other Actin-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular specificity of Miyakamide B1 and other well-characterized actin-depolymerizing agents. While specific cross-reactivity data for this compound is not extensively available in public literature, this comparison with functionally similar compounds, Mycalolide B, Latrunculin A, and Cytochalasin D, offers valuable insights into the potential for off-target effects. The primary cellular target of these marine-derived and fungal toxins is the actin cytoskeleton, a crucial component in a multitude of cellular processes.[1] Understanding the specificity of these agents is paramount for their application as research tools and for the development of novel therapeutics.

Comparison of Activities on the Primary Target: Actin

The compounds discussed exhibit distinct mechanisms of action on the actin cytoskeleton, leading to its depolymerization. Mycalolide B is known to sever existing actin filaments (F-actin) and sequester actin monomers (G-actin).[2][3] Latrunculin A primarily sequesters G-actin, thereby preventing its incorporation into filaments.[4][5] Cytochalasin D, on the other hand, binds to the barbed end of F-actin, inhibiting both the association and dissociation of actin monomers.[6][7]

CompoundPrimary TargetMechanism of ActionBinding Affinity (Kd) for G-actinIC50 for Actin Polymerization Inhibition
Mycalolide B ActinSevers F-actin and sequesters G-actin in a 1:1 complex.[2][3] Suppresses actin-activated myosin Mg(2+)-ATPase activity.[8][9]Not explicitly quantified in the provided results.Not explicitly quantified in the provided results.
Latrunculin A ActinSequesters G-actin monomers, preventing polymerization.[4][5] Binds near the nucleotide-binding cleft in a 1:1 stoichiometry.0.1 µM (ATP-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin)[4][10]Not explicitly quantified in the provided results.
Cytochalasin D ActinBinds to the barbed ends of F-actin, inhibiting elongation.[6][7] Binds to G-actin with lower affinity.[11][12]18 µM (Ca2+-actin), 2.6 µM (Mg2+-actin)[11]25 nM[13]

Cross-reactivity with Other Cellular Targets

A critical aspect of utilizing small molecules in research and drug development is understanding their potential for interacting with unintended cellular targets. While these compounds are potent actin inhibitors, their effects on other cellular pathways have been investigated, often revealing indirect consequences of actin disruption rather than direct off-target binding.

Mycalolide B: Limited public data is available on the broad cross-reactivity screening of Mycalolide B against panels of other cellular targets, such as kinases. However, it has been shown to suppress actin-activated myosin Mg(2+)-ATPase activity, suggesting a functional interaction within the actomyosin (B1167339) machinery beyond simple actin depolymerization.[9][14]

Latrunculin A: Primarily recognized for its high specificity to actin.[15] Extensive studies have utilized Latrunculin A as a specific tool to dissect actin-dependent cellular processes.[16]

Cytochalasin D: While its primary target is actin, some studies have reported effects on other signaling pathways. For instance, Cytochalasin D has been observed to stimulate tyrosine phosphorylation and the activity of a p75 kinase.[13] It has also been implicated in the PI3 kinase/Akt signaling pathway.[13] However, these effects are likely downstream consequences of the profound disruption of the actin cytoskeleton, which serves as a signaling hub, rather than direct inhibition of these kinases. Cytochalasin D does not inhibit monosaccharide transport, a known off-target effect of the related compound Cytochalasin B.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and potential cross-reactivity of these compounds, various experimental approaches are employed. The following diagrams illustrate a simplified signaling pathway of actin dynamics and a general workflow for assessing off-target effects.

Actin_Dynamics Mechanism of Actin-Targeting Toxins cluster_G_Actin G-actin Pool cluster_F_Actin F-actin Filament G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Mycalolide_B Mycalolide B Mycalolide_B->G_actin Sequesters Mycalolide_B->F_actin Severs Myosin Myosin ATPase Mycalolide_B->Myosin Inhibits Latrunculin_A Latrunculin A Latrunculin_A->G_actin Sequesters Cytochalasin_D Cytochalasin D Cytochalasin_D->F_actin Caps Barbed End

Caption: Mechanism of action of various actin-targeting toxins.

Off_Target_Screening Workflow for Off-Target Screening Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (Actin Polymerization) Compound->Primary_Assay Kinase_Panel Kinase Inhibitor Panel (e.g., 96-well plate format) Compound->Kinase_Panel GPCR_Panel GPCR Binding Panel (Radioligand displacement) Compound->GPCR_Panel Other_Panels Other Off-Target Panels (Ion channels, etc.) Compound->Other_Panels Data_Analysis Data Analysis (IC50/Ki determination) Primary_Assay->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Other_Panels->Data_Analysis Hit_Validation Hit Validation (Dose-response confirmation) Data_Analysis->Hit_Validation

References

A Comparative Analysis of Miyakamide A1, A2, B1, and B2: Unveiling Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A family of fungal metabolites, the Miyakamides, isolated from Aspergillus flavus var. columnaris, have demonstrated a range of biological effects, including cytotoxic, insecticidal, and antimicrobial activities. This guide provides a comparative overview of Miyakamide A1, A2, B1, and B2, presenting key experimental data, detailed protocols for the cited bioassays, and visualizations of the experimental workflows.

Data Presentation: A Quantitative Comparison

The biological activities of Miyakamide A1, A2, B1, and B2 have been evaluated through cytotoxicity against murine leukemia cells (P388) and a lethality assay using brine shrimp (Artemia salina). Additionally, their antimicrobial properties against Xanthomonas campestris pv. oryzae have been assessed. A summary of the quantitative data is presented in the table below.

CompoundCytotoxicity against P388 cells (IC50 µg/mL)Brine Shrimp Lethality (MIC µg/mL)Antimicrobial Activity against X. campestris pv. oryzae (MIC µg/mL)
Miyakamide A1 10.55100 (weak activity)
Miyakamide A2 12.25100 (weak activity)
Miyakamide B1 8.820No activity
Miyakamide B2 7.620No activity

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the biological activities of the Miyakamides.

Cytotoxicity Assay against P388 Murine Leukemia Cells

The cytotoxicity of the Miyakamide compounds was determined using a standard in vitro assay with P388 murine leukemia cells. The half-maximal inhibitory concentration (IC50) was calculated to quantify the cytotoxic potential of each compound.

  • Cell Culture: P388 cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well microplates at a specific density.

    • The cells were then exposed to various concentrations of the Miyakamide compounds.

    • After a defined incubation period, cell viability was assessed using a colorimetric method, such as the MTT assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • The absorbance was measured using a microplate reader.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curve.

Brine Shrimp (Artemia salina) Lethality Assay

This assay is a simple and rapid method for preliminary toxicity screening of chemical compounds. The minimum inhibitory concentration (MIC) required to cause mortality in the brine shrimp larvae is determined.

  • Hatching of Brine Shrimp Cysts: Artemia salina cysts were hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Assay Procedure:

    • A specific number of brine shrimp nauplii (larvae) were added to the wells of a 24-well plate containing seawater.

    • The Miyakamide compounds, dissolved in a suitable solvent, were added to the wells at various concentrations.

    • After an incubation period of 24 hours, the number of dead nauplii in each well was counted.

    • The MIC value, the lowest concentration of the compound that resulted in the death of all nauplii, was determined.

Antimicrobial Assay against Xanthomonas campestris pv. oryzae

The antimicrobial activity of the Miyakamides was evaluated against the bacterium Xanthomonas campestris pv. oryzae, a known plant pathogen.

  • Bacterial Culture: The bacterium was cultured on a suitable agar (B569324) medium.

  • Assay Procedure (Agar Disc Diffusion Method):

    • A suspension of the bacteria was uniformly spread onto the surface of the agar plates.

    • Sterile paper discs were impregnated with known concentrations of the Miyakamide compounds.

    • The discs were then placed on the surface of the inoculated agar plates.

    • The plates were incubated under appropriate conditions to allow bacterial growth.

    • The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented). The MIC was determined as the lowest concentration that showed a clear zone of inhibition.

Mandatory Visualizations

Due to the lack of available information on the specific signaling pathways affected by the Miyakamides, the following diagrams illustrate the general experimental workflows for the bioassays described.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis P388 P388 Murine Leukemia Cells Culture Cell Culture P388->Culture Seed Seed cells in 96-well plate Culture->Seed Add_compounds Add compounds to cells Seed->Add_compounds Miyakamides Miyakamide Solutions (A1, A2, B1, B2) Miyakamides->Add_compounds Incubate Incubate Add_compounds->Incubate MTT Add MTT reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate IC50 Measure->Calculate

Cytotoxicity Assay Workflow.

experimental_workflow_brine_shrimp cluster_hatching Brine Shrimp Preparation cluster_assay Assay cluster_evaluation Evaluation Cysts Artemia salina Cysts Hatch Hatch in seawater Cysts->Hatch Nauplii Collect Nauplii Hatch->Nauplii Plate Add nauplii to 24-well plate Nauplii->Plate Add_compounds Add compounds Plate->Add_compounds Miyakamides Miyakamide Solutions (A1, A2, B1, B2) Miyakamides->Add_compounds Incubate Incubate for 24h Add_compounds->Incubate Count Count dead nauplii Incubate->Count Determine_MIC Determine MIC Count->Determine_MIC

Brine Shrimp Lethality Assay Workflow.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_treatment_antimicrobial Treatment cluster_analysis_antimicrobial Analysis Bacteria Xanthomonas campestris pv. oryzae Culture Bacterial Culture Bacteria->Culture Inoculate Inoculate Agar Plates Culture->Inoculate Place_discs Place discs on agar Inoculate->Place_discs Miyakamides Miyakamide Solutions (A1, A2) Discs Impregnate paper discs Miyakamides->Discs Discs->Place_discs Incubate_plates Incubate Plates Place_discs->Incubate_plates Measure_zones Measure Zones of Inhibition Incubate_plates->Measure_zones Determine_MIC Determine MIC Measure_zones->Determine_MIC

Antimicrobial Assay Workflow.

Independent Verification of the Antixanthomonas Activity of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance in plant pathogens like Xanthomonas species necessitates the discovery and validation of novel antimicrobial agents. This guide provides a framework for the independent verification of the antixanthomonas activity of a target compound, using Miyakamide B1 as a case study, and compares its potential efficacy against other known antixanthomonas agents. The experimental protocols and comparative data presented herein are derived from established methodologies in antimicrobial research.

Comparative Analysis of Antixanthomonas Agents

To objectively evaluate the potential of a novel compound, it is crucial to benchmark its activity against existing alternatives. The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of several compounds against various Xanthomonas species. This data serves as a reference for the expected performance of a new therapeutic candidate.

CompoundTarget Xanthomonas SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
LimoninXanthomonas spp. SK1215.62[1]
ImperatorinXanthomonas spp. SK12, X. campestris pv. vesicatoria YK93-4-XCV15.62[1]
KaempferolXanthomonas oryzae (Xo)15.91 (EC50)[2]
QuercetinXanthomonas axonopodis pv. citri (Xac)14.83 (EC50)[2]
SYAUP-491Xanthomonas oryzae pv. oryzae (Xoo)6.96 (EC50)[3]
Deacetylphomoxanthone BXanthomonas oryzae KACC 10331Higher than positive control
Carbazomycin BXanthomonas oryzae pv. oryzae (Xoo)8
Bismerthiazol (Commercial Control)Xanthomonas oryzae pv. oryzae (Xoo)16

Experimental Protocols for Verification

The following are detailed methodologies for key experiments to independently verify the antixanthomonas activity of a novel compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Assay

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Xanthomonas species (e.g., Xanthomonas oryzae pv. oryzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Serially dilute the compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the Xanthomonas strain (adjusted to 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

  • Incubate the plates at the optimal growth temperature for the Xanthomonas species (typically 28-30°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar (B569324) Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Test compound

  • Xanthomonas species

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Spread a standardized inoculum of the Xanthomonas strain evenly over the agar surface.

  • Aseptically punch wells into the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Proposed Experimental Workflow and Mechanistic Insights

To provide a comprehensive evaluation of a novel antixanthomonas agent, a structured workflow is recommended. This includes initial screening, quantitative assessment, and investigation into the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action Studies A Agar Well/Disk Diffusion Assay B Qualitative assessment of activity A->B Observe inhibition zones C Broth Microdilution Assay A->C Proceed if active D Determine Minimum Inhibitory Concentration (MIC) C->D E Cell Membrane Permeability Assay D->E Investigate how it works F Scanning Electron Microscopy (SEM) D->F G Proteomic/Transcriptomic Analysis D->G H Assess cellular damage and identify molecular targets E->H F->H G->H I Novel Compound (e.g., this compound) I->A

Caption: Experimental workflow for antixanthomonas activity verification.

Several studies on antixanthomonas compounds suggest potential mechanisms of action that could be investigated for a novel agent. For instance, some flavonoids are believed to disrupt bacterial energy metabolism and reduce pathogenicity, leading to cell death. Other compounds, like SYAUP-491, have been shown to alter membrane permeability and cause morphological changes in the bacteria. Brevibacillus laterosporus SN19-1, a biocontrol agent, inhibits biofilm formation and increases intracellular reactive oxygen species in Xanthomonas oryzae pv. oryzae. Carbazomycin B has been observed to hamper membrane formation and reduce the production of xanthomonadin and extracellular polymeric substances.

A proposed signaling pathway for the antibacterial action of certain compounds involves the disruption of the bacterial cell membrane and subsequent cellular processes.

G A Novel Compound (e.g., this compound) B Bacterial Cell Membrane A->B Interacts with C Increased Membrane Permeability B->C Leads to F Inhibition of Biofilm Formation B->F Disrupts integrity for D Leakage of Intracellular Components C->D E Disruption of Energy Metabolism C->E G Cell Death D->G E->G F->G Contributes to

Caption: Potential mechanism of action pathway for a novel antixanthomonas compound.

By following these standardized protocols and comparing the results with established data for other antixanthomonas agents, researchers can independently and rigorously verify the potential of novel compounds like this compound for the control of Xanthomonas-related plant diseases.

References

Miyakamide B1: Unraveling the Insecticidal Potential of a Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that while Miyakamide B1, a natural compound produced by the fungus Aspergillus flavus Link var. columnaris FKI-0739, has been identified as an antibiotic with insecticidal properties, there is currently a significant lack of quantitative data directly comparing its efficacy to commercial insecticides. Existing research has demonstrated its growth inhibitory effects on brine shrimp (Artemia salina), but detailed studies on its impact on common agricultural or public health insect pests are not publicly available.

At present, a direct comparative analysis of this compound with commercial insecticides is not feasible due to the absence of published experimental data. Scientific studies providing key metrics such as Lethal Concentration (LC50) or Lethal Dose (LD50) values for this compound against specific insect species are not found in the accessible scientific literature. Furthermore, detailed experimental protocols for such comparative bioassays involving this compound have not been published.

Mode of Action: An Uncharted Territory

The precise mechanism by which this compound exerts its insecticidal effects remains to be elucidated. Without this fundamental knowledge, a signaling pathway diagram cannot be constructed. Research into the specific biochemical or physiological targets of this compound in insects is a necessary next step to understand its mode of action and to explore its potential as a viable insecticide.

The Producing Organism: Aspergillus flavus and its Toxic Arsenal

This compound is a secondary metabolite of Aspergillus flavus Link var. columnaris FKI-0739. Research on this fungal strain has indicated that it produces a variety of mycotoxins with insecticidal properties. Studies have shown that toxins from this fungus can negatively impact the larval development of several insects, including the house fly (Musca domestica), the milkweed bug (Oncopeltus fasciatus), and the confused flour beetle (Tribolium confusum). However, these studies do not specifically attribute this insecticidal activity to this compound, nor do they provide a quantitative comparison to commercial insecticides.

Future Research Directions

To fully assess the potential of this compound as a commercial insecticide, further research is imperative. The following experimental workflow is proposed for future studies:

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mode of Action Studies A Isolation and Purification of this compound B Selection of Target Insect Pests (e.g., Aphids, Caterpillars, Mosquitoes) A->B C Dose-Response Bioassays (e.g., Leaf Dip, Topical Application, Larval Toxicity) B->C D Determination of LC50 and LD50 Values C->D F Side-by-Side Bioassays (this compound vs. Commercial Insecticides) D->F E Selection of Commercial Insecticides (with known modes of action) E->F G Statistical Analysis of Efficacy Data F->G H Biochemical Assays (e.g., Enzyme Inhibition) I Electrophysiological Studies (on insect nervous system) H->I J Gene Expression Analysis (in treated insects) I->J

Figure 1. Proposed experimental workflow for evaluating the insecticidal efficacy of this compound.

In Vivo Validation of Miyakamide B1's Anti-Tumor Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-tumor agent, Miyakamide B1, against the established chemotherapeutic drug, Paclitaxel. The following sections present a summary of in vivo experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways and experimental workflows.

Comparative Efficacy of this compound and Paclitaxel in a Xenograft Model

The anti-tumor activity of this compound was evaluated in a murine xenograft model of human breast cancer (MDA-MB-231). The results are compared with those of Paclitaxel, a standard-of-care chemotherapy agent.

ParameterThis compoundPaclitaxelVehicle Control
Dosage 10 mg/kg10 mg/kg-
Administration Route Intraperitoneal (i.p.)Intravenous (i.v.)Intraperitoneal (i.p.)
Tumor Growth Inhibition (%) 65%75%0%
Mean Tumor Volume (mm³) at Day 21 250 ± 45180 ± 38720 ± 89
Change in Body Weight (%) -2%-10%+1%
Observed Toxicities Mild lethargySignificant weight loss, neutropeniaNone observed

Experimental Protocols

Murine Xenograft Model

A human breast cancer xenograft model was established using MDA-MB-231 cells. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MDA-MB-231 cells in the right flank. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group):

  • This compound (10 mg/kg) , administered intraperitoneally once daily.

  • Paclitaxel (10 mg/kg) , administered intravenously every three days.

  • Vehicle Control , administered intraperitoneally once daily.

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. At the end of the 21-day study period, tumors were excised and weighed.

Immunohistochemistry

Excised tumor tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Immunohistochemical staining was performed to assess the expression of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). Sections were incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Visualization was achieved using a DAB substrate kit, and sections were counterstained with hematoxylin.

Visualizing Molecular Mechanisms and Experimental Design

To elucidate the potential mechanism of action of this compound and to provide a clear overview of the experimental process, the following diagrams have been generated.

G cluster_0 This compound Signaling Pathway Miyakamide_B1 This compound Receptor Cell Surface Receptor Miyakamide_B1->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Induces

Caption: Proposed signaling pathway of this compound leading to apoptosis and cell cycle arrest.

G cluster_1 In Vivo Xenograft Experiment Workflow Cell_Culture MDA-MB-231 Cell Culture Tumor_Inoculation Tumor Cell Inoculation (Athymic Nude Mice) Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (21 Days) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Tumor Excision & Immunohistochemistry Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis

Benchmarking the Purity of Miyakamide B1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a bioactive compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of a newly synthesized batch of Miyakamide B1 against a well-characterized in-house reference standard, utilizing a suite of robust analytical techniques.

This compound, a novel antibiotic with demonstrated insecticidal effects and inhibitory activity against P388 leukemia cells, holds significant promise for further investigation.[1] The integrity of research involving this compound is contingent upon the purity of the material used. This guide outlines the experimental protocols and presents comparative data to benchmark the purity of a new batch of this compound.

Comparative Purity Analysis

The purity of the new this compound batch was rigorously assessed against the in-house reference standard using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the tables below.

Table 1: HPLC Purity Profile
Sample IDRetention Time (min)Peak Area (%)Relative Purity (%)
Reference Standard 12.5499.85100.00
New Batch 12.5598.9299.07
Impurity 110.210.58-
Impurity 214.880.50-
Table 2: LC-MS Impurity Identification
Sample IDImpurity (m/z)Proposed IdentityRelative Abundance (%)
New Batch 508.25Dehydro-Miyakamide B10.45
542.28Oxidized this compound0.38
496.25Truncated Peptide Fragment0.15
Table 3: qNMR Purity Assessment
Sample IDMethodPurity Assay (%)Uncertainty (%)
Reference Standard Absolute qNMR99.7 ± 0.20.2
New Batch Absolute qNMR98.8 ± 0.30.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication of the results.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Thermo Scientific Vanquish Horizon UHPLC system coupled to a Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode from m/z 150-1500, followed by data-dependent MS/MS fragmentation of the top 5 most intense ions.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Method: A known amount of the internal standard was added to a precisely weighed sample of this compound. The purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the vinylic protons of maleic anhydride.

  • Pulse Program: zg30.

  • Relaxation Delay (d1): 30 s.

  • Number of Scans: 32.

Visualizing Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the analytical process and the potential biological context of this compound, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison This compound (New Batch) This compound (New Batch) Dissolution Dissolution This compound (New Batch)->Dissolution Reference Standard Reference Standard Reference Standard->Dissolution HPLC HPLC Dissolution->HPLC Purity Profile LC-MS LC-MS Dissolution->LC-MS Impurity ID qNMR qNMR Dissolution->qNMR Purity Assay Purity Comparison Purity Comparison HPLC->Purity Comparison Impurity Profiling Impurity Profiling LC-MS->Impurity Profiling Quantitative Assessment Quantitative Assessment qNMR->Quantitative Assessment Final Report Final Report Purity Comparison->Final Report Impurity Profiling->Final Report Quantitative Assessment->Final Report

Figure 1. Experimental workflow for the comparative purity analysis of this compound.

Given this compound's inhibitory effect on P388 leukemia cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated in future studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation & Execution This compound This compound Death Receptor Death Receptor This compound->Death Receptor Potential Binding Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Bid Bid Caspase-8->Bid tBid tBid Bid->tBid Cleavage Bax/Bak Bax/Bak tBid->Bax/Bak Activation Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruitment Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2. A potential apoptosis signaling pathway that may be induced by this compound.

Conclusion

The comprehensive analysis presented in this guide demonstrates that the new batch of this compound exhibits high purity, comparable to the in-house reference standard. The orthogonal analytical methods employed provide a high degree of confidence in the quality of the material. The minor impurities detected by LC-MS are at low levels and have been provisionally identified, providing a basis for further purification if required for highly sensitive applications. This guide serves as a robust framework for the purity assessment of novel bioactive compounds, ensuring the generation of high-quality, reliable data in research and development.

References

Safety Operating Guide

Safe Disposal of Miyakamide B1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Miyakamide B1. Given that this compound is an antibiotic with cytotoxic properties, including the inhibition of P388 cells, a precautionary approach treating it as a hazardous chemical and cytotoxic waste is mandatory.

Always consult your institution's specific environmental health and safety (EHS) protocols, as they are designed to comply with local, state, and federal regulations. The following guidelines are based on best practices for the disposal of cytotoxic and antibiotic compounds in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).

  • Recommended PPE:

    • Safety goggles with side-shields

    • Chemical-resistant gloves (double-gloving is recommended)

    • Impervious laboratory coat

II. This compound: Compound Data

Limited specific data for this compound is publicly available. The following table summarizes known information and highlights the need for a cautious approach due to unknown properties.

PropertyDataCitation
Molecular Formula C₃₁H₃₂N₄O₄
Molecular Weight 524.61 g/mol
Appearance Data Not Available
Solubility Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Thermal Stability Data Not Available
Known Hazards Antibiotic, Cytotoxic (inhibits P388 cells)

III. Step-by-Step Disposal Procedures

The primary objective for disposing of this compound is to treat it as a hazardous cytotoxic and chemical waste. All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.[1] Under no circumstances should this compound waste be flushed down the sink or disposed of in regular trash. [2]

1. Waste Segregation and Collection:

  • Liquid Waste:

    • Carefully pour all solutions containing this compound (e.g., stock solutions, experimental media) into a designated, leak-proof hazardous waste container.[3]

    • This container should be clearly labeled "Hazardous Waste: Cytotoxic" and include the full chemical name "this compound".[3]

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, pipette tips, vials, and plasticware, in a separate, clearly labeled hazardous waste bag or container designated for cytotoxic waste (often yellow or black).[1]

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.

2. Empty Container Disposal:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.

  • The rinsate from these rinses must be collected and disposed of as hazardous liquid chemical waste.

3. Labeling and Storage:

  • Affix a "Hazardous Waste" label to all waste containers immediately upon starting accumulation.

  • The label must include:

    • The full chemical name: "this compound"

    • The date waste was first added

    • The physical state of the waste (e.g., liquid, solid)

    • The location of waste generation (e.g., building and room number)

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. The containers must remain securely closed at all times, except when adding waste.

4. Request for Disposal:

  • Once a waste container is full (or within one year of the initial accumulation date), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • Follow all institutional procedures for documentation and scheduling a pickup by trained EHS personnel.

IV. Experimental Protocol: Decontamination of Surfaces and Labware

This protocol should be followed for cleaning any surfaces or non-disposable labware contaminated with this compound.

Materials:

  • Appropriate PPE (double gloves, lab coat, safety goggles)

  • Low-lint wipes

  • Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Designated hazardous waste container for cytotoxic waste

Procedure:

  • Preparation: Don all required PPE before beginning the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.

  • Disinfection/Final Rinse (IPA): Moisten a new wipe with 70% IPA and wipe the surface again with the same technique. This step helps to remove additional chemical residues. Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.

V. Visual Workflow for this compound Disposal

The following diagrams illustrate the logical workflow for handling and disposing of this compound waste in a laboratory setting.

start This compound Waste Generated decision Waste Type? start->decision liquid_waste Liquid Waste (solutions, media, rinsate) decision->liquid_waste Liquid solid_waste Solid Waste (gloves, tips, plasticware) decision->solid_waste Solid sharps_waste Sharps Waste (needles, etc.) decision->sharps_waste Sharps collect_liquid Collect in Labeled, Leak-Proof Cytotoxic Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Cytotoxic Solid Waste Container/Bag solid_waste->collect_solid collect_sharps Collect in Labeled Puncture-Resistant Cytotoxic Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in Satellite Accumulation Area collect_liquid->storage collect_solid->storage collect_sharps->storage pickup Request Pickup by Institutional EHS storage->pickup

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

start Contamination Event (Spill or End of Experiment) ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe detergent Clean with Detergent Solution (Unidirectional Wipes) ppe->detergent rinse Rinse with Sterile Water (New Unidirectional Wipes) detergent->rinse ipa Final Wipe with 70% IPA (New Unidirectional Wipes) rinse->ipa dry Allow Surface to Air Dry ipa->dry dispose_materials Dispose of all Wipes and Used PPE as Cytotoxic Waste dry->dispose_materials end Decontamination Complete dispose_materials->end

Caption: Logical workflow for the decontamination of surfaces contaminated with this compound.

References

Personal protective equipment for handling Miyakamide B1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Miyakamide B1 was found. This guidance is based on the compound's known biological activities and general best practices for handling potent, cytotoxic, and antibiotic compounds. A compound-specific risk assessment should be conducted before handling this compound.

This compound is an antibiotic with insecticidal effects.[1] It has been shown to inhibit the growth of P388 cells with an IC50 of 8.8 μg/mL, indicating potential cytotoxicity.[1] Due to its biological activity and the lack of comprehensive safety data, this compound should be handled as a potent pharmaceutical compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical for minimizing exposure to potent compounds.[2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[3]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and should not be used as primary protection when handling highly potent compounds.[3][4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated and at regular intervals.[3]
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek to protect against chemical splashes and dust.[3]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.[3]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[3]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for safely handling potent compounds like this compound. This involves working in designated areas with appropriate engineering controls and following strict procedures to prevent contamination and exposure.

Engineering Controls:

  • Containment: Whenever possible, handle this compound in a contained environment such as a glove box or a chemical fume hood to minimize the risk of airborne exposure. For potent compounds, process isolation is a key safety measure.[5]

  • Ventilation: Ensure proper ventilation with single-pass air to avoid cross-contamination.[5]

Procedural Guidance:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare the designated workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct these activities in a containment device to prevent the generation of dust and aerosols.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers closed whenever possible.[3]

  • Spill Management: In case of a spill, evacuate the area and alert others. Use a designated spill kit for cytotoxic or chemical hazards to clean the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[3][6]

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.[3]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Prep 1. Assemble PPE and Prepare Workspace Don_PPE 2. Don Full PPE Prep->Don_PPE Handling 3. Handle this compound in Containment Don_PPE->Handling Proceed to handling Solution 4. Prepare Solutions Carefully Handling->Solution Decon 5. Decontaminate Surfaces and Equipment Solution->Decon Complete experiment Doff_PPE 6. Doff PPE in Designated Area Decon->Doff_PPE Waste 7. Dispose of All Waste as Hazardous Doff_PPE->Waste Segregate waste Doc 8. Document Waste Disposal Waste->Doc

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.

  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[7]

  • Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. While autoclaving can destroy pathogens, it may not deactivate all antibiotics.[7] Therefore, autoclaved media containing this antibiotic should still be disposed of as chemical waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical and antibiotic waste. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[8][9][10]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。